Product packaging for Hpk1-IN-35(Cat. No.:)

Hpk1-IN-35

Cat. No.: B12390678
M. Wt: 584.7 g/mol
InChI Key: UVFANRIFEXGNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hpk1-IN-35 is a useful research compound. Its molecular formula is C30H32N8O3S and its molecular weight is 584.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N8O3S B12390678 Hpk1-IN-35

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32N8O3S

Molecular Weight

584.7 g/mol

IUPAC Name

2-[[2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-5-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C30H32N8O3S/c1-37(2)42(39,40)26-10-6-5-9-23(26)33-29-27-22(20-8-7-12-31-16-20)17-32-28(27)35-30(36-29)34-24-14-21-18-38(3)13-11-19(21)15-25(24)41-4/h5-10,12,14-17H,11,13,18H2,1-4H3,(H3,32,33,34,35,36)

InChI Key

UVFANRIFEXGNPK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C(=CN4)C5=CN=CC=C5)C(=N3)NC6=CC=CC=C6S(=O)(=O)N(C)C)OC

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-35: A Technical Guide to its Mechanism of Action in T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), within T-lymphocytes. The content herein is curated for an audience with a strong background in immunology, cell signaling, and pharmacology.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4][5] Its primary function is to attenuate T-cell receptor (TCR) signaling, thereby dampening immune responses. This compound is a small molecule inhibitor that potently and selectively targets HPK1.[6][7] By inhibiting the kinase activity of HPK1, this compound effectively removes this intrinsic brake on T-cell function, leading to enhanced T-cell activation, cytokine production, and proliferation. This mechanism holds significant promise for cancer immunotherapy by reinvigorating anti-tumor T-cell responses.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

The central mechanism of this compound revolves around the inhibition of HPK1's kinase activity, which prevents the phosphorylation of a key signaling adapter protein, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][8][9][10][11]

2.1 The HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex where it becomes activated.[12] Activated HPK1 then phosphorylates SLP-76 at the Serine 376 residue.[2][8][10][11] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][9][12] The degradation of SLP-76 destabilizes the TCR signalosome, effectively terminating the downstream signaling required for full T-cell activation.[2][12]

2.2 The Role of this compound

This compound, by binding to the ATP-binding pocket of HPK1, inhibits its catalytic activity.[11] This prevents the phosphorylation of SLP-76 at Serine 376.[6][7] As a result, SLP-76 remains stable and active within the TCR signaling complex, leading to sustained downstream signaling. This enhanced signaling cascade results in increased activation of transcription factors such as NFAT and AP-1, which in turn drive the expression of genes critical for T-cell effector functions, including the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][13]

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1_Regulation HPK1-Mediated Negative Regulation cluster_Downstream Downstream T-Cell Activation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 TCR->SLP76 Activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->SLP76 Inhibits Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation PLCg1->ERK Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Proliferation T-Cell Proliferation & Effector Function Cytokines->Proliferation WB_Workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemistry cluster_detection Detection Jurkat 1. Culture Jurkat cells Treat 2. Incubate with This compound (0.1-3 µM) for 1 hour Jurkat->Treat Stimulate 3. Stimulate with anti-CD3 antibody (1 µg/mL) Treat->Stimulate Lyse 4. Lyse cells and quantify protein Stimulate->Lyse SDS_PAGE 5. Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer 6. Transfer to PVDF membrane SDS_PAGE->Transfer Block 7. Block membrane Transfer->Block Primary_Ab 8. Incubate with primary antibodies (p-SLP76, total SLP-76, GAPDH) Block->Primary_Ab Secondary_Ab 9. Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detect 10. Detect with ECL and image Secondary_Ab->Detect Logical_Flow Hpk1_IN_35 This compound HPK1_Inhibition Inhibition of HPK1 Kinase Activity Hpk1_IN_35->HPK1_Inhibition pSLP76_Decrease Decreased p-SLP76 (Ser376) HPK1_Inhibition->pSLP76_Decrease SLP76_Stabilization SLP-76 Stabilization pSLP76_Decrease->SLP76_Stabilization TCR_Signaling Enhanced & Sustained TCR Signaling SLP76_Stabilization->TCR_Signaling T_Cell_Activation Increased T-Cell Activation & Proliferation TCR_Signaling->T_Cell_Activation Cytokine_Increase Increased IL-2 & IFN-γ Production TCR_Signaling->Cytokine_Increase Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Cytokine_Increase->Anti_Tumor_Immunity

References

Hpk1-IN-35: A Technical Guide to a Novel Kinase Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1] By dampening the signaling cascades within T cells, B cells, and dendritic cells (DCs), HPK1 effectively acts as an intracellular immune checkpoint, limiting the efficacy of anti-tumor immunity.[2][3] This technical guide provides an in-depth overview of Hpk1-IN-35, a potent and selective small molecule inhibitor of HPK1, and its potential role in reinvigorating the immune system to combat cancer. This compound, identified as compound 31 in a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives, has demonstrated significant promise in preclinical in vitro studies.[1][4] This document details the mechanism of action of this compound, summarizes its quantitative biochemical and cellular activity, provides detailed protocols for key experimental assays, and visualizes the relevant signaling pathways.

Introduction to HPK1 in Cancer Immunotherapy

The success of immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, has revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, highlighting the need for novel strategies to overcome immune resistance.[5] Targeting intracellular negative regulators of immune cell function, like HPK1, represents a promising approach to enhance anti-tumor immunity.[6]

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[4][6] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, leading to the attenuation of T-cell activation, proliferation, and cytokine production.[2] Genetic studies in mice, utilizing either HPK1 knockout or kinase-dead knock-in models, have demonstrated that the loss of HPK1 function leads to enhanced T-cell signaling, increased cytokine secretion, and significant tumor growth inhibition, both as a monotherapy and in combination with checkpoint blockade.[2][3] These findings provide a strong rationale for the development of small molecule inhibitors targeting the kinase activity of HPK1.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a novel 7H-pyrrolo[2,3-d]pyrimidine derivative that has been identified as a highly potent and selective inhibitor of HPK1.[1][4] Its discovery represents a significant step forward in the development of targeted therapies aimed at modulating the immune system for cancer treatment.

Mechanism of Action

This compound exerts its immunomodulatory effects by directly inhibiting the kinase activity of HPK1. In the canonical T-cell activation pathway, TCR stimulation leads to the formation of a signaling complex involving the adaptor protein SLP-76. HPK1 negatively regulates this pathway by phosphorylating SLP-76, which subsequently leads to the disassembly of the signaling complex and termination of the activation signal.[7] this compound, by binding to the ATP-binding site of HPK1, prevents the phosphorylation of SLP-76.[1][4] This inhibition of HPK1's negative regulatory function results in sustained TCR signaling, leading to enhanced T-cell activation, proliferation, and production of effector cytokines such as Interleukin-2 (IL-2).[1][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro studies. In vivo efficacy and pharmacokinetic data for this compound (compound 31) are detailed in the primary publication by Wu et al. (European Journal of Medicinal Chemistry, 2023), which is not publicly available in its entirety.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

AssayTarget/Cell LineParameterValueReference
Biochemical Kinase AssayRecombinant HPK1IC503.5 nM[1][4]
p-SLP76 Inhibition AssayJurkat T-cellsCellular IC50Not explicitly stated, but potent inhibition observed[1][4]
IL-2 Secretion AssayJurkat T-cellsEC50Not explicitly stated, but significant enhancement of IL-2 secretion observed[1][4]

Experimental Protocols

Detailed experimental protocols for the in vivo and pharmacokinetic/pharmacodynamic evaluation of this compound are described in the primary scientific literature which could not be accessed in full. However, this section provides detailed, generalized protocols for the key in vitro assays used to characterize HPK1 inhibitors, based on publicly available methods.

HPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced during the phosphorylation reaction.[4][8][9]

Materials:

  • HPK1 Kinase Enzyme System (e.g., Promega, Cat.# V4098)[4]

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat.# V9101)[4][8]

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • This compound or other test compounds

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor solution or a 5% DMSO vehicle control.

  • Add 2 µl of diluted HPK1 enzyme to each well.

  • Add 2 µl of a substrate/ATP mix (containing MBP and ATP) to initiate the reaction. The final concentrations should be optimized, but a starting point is 10 µM ATP and 0.1 µg/µl MBP.[8]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[8]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[8]

  • Read the luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-SLP76 (p-SLP76) in Jurkat Cells

This protocol details the detection of the phosphorylated form of SLP-76, a direct substrate of HPK1, in a human T-cell line.[7][10][11]

Materials:

  • Jurkat T-cells

  • RPMI 1640 medium with 10% FBS

  • Anti-CD3 antibody (e.g., OKT3) for T-cell stimulation

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-SLP76 (Ser376) and anti-total SLP-76 or a loading control like β-actin.

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with anti-CD3 antibody (e.g., 5 µg/ml) for a short period (e.g., 15-30 minutes).[7]

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.[10]

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-SLP76 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the p-SLP76 signal to a loading control.

IL-2 Secretion Assay (ELISA) from Jurkat Cell Supernatants

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IL-2 secreted by Jurkat T-cells following stimulation.[12][13][14][15]

Materials:

  • Jurkat T-cells

  • Anti-CD3/anti-CD28 antibodies for stimulation

  • This compound

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

Procedure:

  • Seed Jurkat cells in a 96-well plate (e.g., 2 x 10^4 cells/well).[12]

  • Pre-treat the cells with different concentrations of this compound for 2 hours.[12]

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for 16-24 hours.[12]

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Coat a 96-well ELISA plate with the IL-2 capture antibody overnight at 4°C.[12]

  • Wash the plate and block with assay diluent for 1 hour at room temperature.[12]

  • Add the collected cell supernatants and IL-2 standards to the plate and incubate for 2 hours at room temperature.[12]

  • Wash the plate and add the biotinylated IL-2 detection antibody. Incubate for 1 hour.[15]

  • Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.[15]

  • Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.[15]

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Calculate the concentration of IL-2 in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in HPK1 signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these pathways.

Figure 1: Simplified signaling pathway of T-cell activation via the T-cell receptor (TCR) and the negative regulatory role of HPK1. This compound inhibits HPK1, preventing the phosphorylation and subsequent degradation of SLP-76, thereby promoting downstream signaling and gene expression, such as IL-2 production.

Experimental_Workflow General Experimental Workflow for this compound In Vitro Characterization start Start biochem_assay Biochemical HPK1 Kinase Assay start->biochem_assay cell_culture Jurkat T-Cell Culture start->cell_culture data_analysis Data Analysis (IC50 / EC50) biochem_assay->data_analysis Determine IC50 treatment Treat with This compound cell_culture->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation harvest_lysates Harvest Cell Lysates stimulation->harvest_lysates harvest_supernatants Harvest Supernatants stimulation->harvest_supernatants western_blot Western Blot (p-SLP76) harvest_lysates->western_blot elisa ELISA (IL-2) harvest_supernatants->elisa western_blot->data_analysis Assess target engagement elisa->data_analysis Assess functional outcome

Figure 2: A generalized workflow for the in vitro characterization of this compound, from initial biochemical screening to the assessment of target engagement and functional outcomes in a relevant cell line.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of HPK1 that has demonstrated promising activity in preclinical in vitro models. By blocking the negative regulatory function of HPK1, this compound enhances T-cell activation signaling and cytokine production, suggesting its potential to overcome immune suppression in the tumor microenvironment. The data presented in this guide underscore the therapeutic promise of targeting HPK1 in cancer immunotherapy.

Further investigation is warranted to fully elucidate the therapeutic potential of this compound. The detailed in vivo efficacy, pharmacokinetic, and pharmacodynamic studies from the primary literature are crucial for advancing this compound toward clinical development. Future studies should focus on evaluating the efficacy of this compound in various syngeneic and humanized mouse tumor models, both as a monotherapy and in combination with existing immunotherapies, such as PD-1/PD-L1 blockade. A thorough understanding of its safety profile will also be essential for its translation into a clinical candidate. The continued exploration of HPK1 inhibitors like this compound holds the potential to broaden the arsenal of effective treatments for cancer patients.

References

A Technical Guide to Hpk1-IN-35 Target Engagement in Primary Human T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the target engagement and functional consequences of Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in primary human T-cells. This document outlines the core signaling pathways, key experimental protocols, and expected quantitative outcomes, serving as a foundational resource for researchers in immuno-oncology.

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream adapter proteins, which dampens T-cell activation, proliferation, and cytokine release.[3] This inhibitory role makes HPK1 a compelling therapeutic target in oncology, as its inhibition can lower the activation threshold for T-cells, enhancing their ability to recognize and eliminate cancer cells.[1]

This compound is a potent and selective small molecule inhibitor of HPK1, with a reported biochemical half-maximal inhibitory concentration (IC50) of 3.5 nM.[4][5][6] Preclinical data demonstrates its ability to decrease the phosphorylation of the HPK1 substrate SLP-76 and promote Interleukin-2 (IL-2) secretion, a key cytokine in T-cell proliferation.[6][7] This guide details the necessary experimental framework to validate and quantify these effects specifically in primary human T-cells, the most clinically relevant cell type for immuno-oncology studies.

The HPK1 Signaling Pathway in T-Cell Regulation

Upon TCR activation by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the recruitment and activation of HPK1. Activated HPK1 then phosphorylates the SLP-76 adapter protein at the Serine 376 residue (pSLP-76). This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the ubiquitination and subsequent degradation of SLP-76, which effectively terminates the TCR signal. This compound blocks the kinase activity of HPK1, preventing SLP-76 phosphorylation and thereby sustaining T-cell activation signals.

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Activation cluster_TCell Primary Human T-Cell TCR TCR Engagement (anti-CD3/CD28) HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 pSLP76 pSLP-76 (Ser376) Activation T-Cell Activation (IL-2, IFN-γ, Proliferation) SLP76->Activation Promotes Degradation SLP-76 Degradation & Signal Termination pSLP76->Degradation Leads to Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits

HPK1 Negative Feedback Loop in T-Cell Activation

Quantitative Data Summary for this compound

The following tables summarize the available data for this compound and provide a template for expected results in primary human T-cells based on published data for other potent HPK1 inhibitors.[8][9]

Table 1: Potency of this compound in Biochemical and Cellular Assays

Assay TypeTarget/BiomarkerCell TypeKnown IC50 / EC50Expected IC50 / EC50 in Primary T-Cells
Biochemical Recombinant HPK1N/A3.5 nM[4][6]N/A
Cellular Target Engagement pSLP-76 (Ser376)Jurkat1.04 µM[6][7]50 - 200 nM
Cellular Function IL-2 SecretionJurkat1.19 µM[6][7]100 - 500 nM

Table 2: Functional Outcomes of HPK1 Inhibition in Primary Human T-Cells

Functional AssayReadoutTreatment ConditionsExpected Outcome (vs. Vehicle)
Cytokine Production IL-2, IFN-γ, TNF-αanti-CD3/CD28 stimulation + this compound2 to 10-fold increase
T-Cell Proliferation % Divided Cells (CFSE)anti-CD3/CD28 stimulation + this compound1.5 to 3-fold increase
Activation Marker CD25, CD69 Expressionanti-CD3/CD28 stimulation + this compoundSignificant increase in % positive cells

Experimental Protocols and Workflows

Isolation of Primary Human T-Cells

Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs), which are obtained from healthy donor whole blood or buffy coats by density gradient centrifugation (e.g., using Ficoll-Paque). T-cells (either total CD3+ or separated CD4+ and CD8+ subsets) can then be purified using negative selection immunomagnetic beads. This method is preferred as it avoids antibody-mediated activation of the cells prior to the experiment.

Cellular Target Engagement: pSLP-76 Inhibition Assay

This assay directly measures the ability of this compound to inhibit its immediate downstream target in a cellular context. The phosphorylation of SLP-76 at Ser376 is a proximal and robust biomarker of HPK1 kinase activity.[8][10]

pSLP76_Workflow Workflow: pSLP-76 Target Engagement Assay cluster_workflow step1 1. Isolate Primary T-Cells step2 2. Pre-incubate with this compound (Dose-response, 1h) step1->step2 step3 3. Stimulate (anti-CD3/CD28) (5-10 min) step2->step3 step4 4. Fix & Permeabilize (e.g., Cytofix/Cytoperm) step3->step4 step5 5. Intracellular Stain (anti-pSLP76-S376) step4->step5 step6 6. Surface Stain (anti-CD3, CD4, CD8) step5->step6 step7 7. Acquire Data (Flow Cytometry) step6->step7 step8 8. Analyze MFI & Calculate IC50 step7->step8

Workflow: pSLP-76 Target Engagement Assay

Detailed Protocol:

  • Cell Plating: Plate 0.5 - 1.0 x 10^6 purified primary T-cells per well in a 96-well U-bottom plate.

  • Inhibitor Treatment: Prepare a dose-response curve of this compound (e.g., 10 µM to 1 nM) in culture medium. Add the inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the cells with soluble anti-CD3 (e.g., clone OKT3) and anti-CD28 antibodies for 5-10 minutes at 37°C. This short time point is critical to capture the peak of proximal signaling.

  • Fixation: Immediately stop the stimulation by adding a formaldehyde-based fixation buffer. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the cells and permeabilize using a methanol-based or saponin-based permeabilization buffer to allow antibody access to intracellular targets.

  • Staining: Stain the cells with a fluorescently-conjugated antibody specific for pSLP-76 (Ser376). Co-stain with antibodies against surface markers like CD3, CD4, and CD8 to gate on specific T-cell populations.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on CD4+ and CD8+ T-cell populations. Determine the Median Fluorescence Intensity (MFI) of the pSLP-76 signal for each inhibitor concentration. Normalize the data to the stimulated (vehicle) and unstimulated controls and fit a dose-response curve to calculate the IC50 value.

Functional Consequence: Cytokine Secretion Assay

This assay measures a key downstream functional outcome of enhanced T-cell signaling: the production and secretion of effector cytokines like IL-2 and IFN-γ.[9][11]

Detailed Protocol:

  • Cell Plating: Plate 1-2 x 10^5 primary T-cells per well in a 96-well flat-bottom plate pre-coated with anti-CD3 antibody.

  • Inhibitor and Co-stimulation: Add a dose-response of this compound to the wells along with soluble anti-CD28 antibody.

  • Incubation: Culture the cells for 24 to 72 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of IL-2 and/or IFN-γ in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based assay (e.g., Cytokine Bead Array).

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration and fit a dose-response curve to determine the EC50 value.

Mechanism of Action Summary

The engagement of this compound with its target, HPK1, initiates a cascade of events that can be monitored with distinct assays. The successful inhibition of HPK1's kinase activity leads directly to a measurable decrease in a proximal biomarker, which in turn drives the desired downstream functional enhancements in primary T-cells.

MoA_Flow Logical Flow: From Target Engagement to T-Cell Function cluster_flow te Target Engagement This compound binds HPK1 inhibition Proximal Effect Inhibition of pSLP-76 (S376) te->inhibition Assay: pSLP-76 Flow Cytometry signaling Downstream Signaling Sustained TCR Signal inhibition->signaling func_out Functional Outcomes ↑ Cytokines (IL-2, IFN-γ) ↑ Proliferation ↑ Activation Markers signaling->func_out Assays: ELISA, CFSE

Logical Flow: From Target Engagement to T-Cell Function

References

Hpk1-IN-35: A Technical Guide to its Impact on Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways affected by Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of immune cell activation, making it a prime target for therapeutic intervention in immuno-oncology. This document summarizes the mechanism of action of this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the affected signaling cascades.

Introduction to HPK1 and its Role in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By dampening the activation of T-cells, HPK1 plays a significant role in maintaining immune homeostasis.[2] However, in the context of cancer, this inhibitory function can hinder the immune system's ability to mount an effective anti-tumor response.[2] Pharmacological inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.[1]

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for HPK1.[5][6][7][8] Its chemical formula is C30H32N8O3S and its CAS number is 2935903-77-6.[5]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

Parameter Value Assay Conditions Reference
HPK1 Inhibition (IC50) 3.5 nMBiochemical kinase assay[5][6][7][8]
Parameter Cell Line Value Assay Conditions Reference
p-SLP76 Inhibition (IC50) Jurkat cells1.04 µMCells stimulated with anti-CD3 antibody[5]
IL-2 Secretion (EC50) Jurkat cells1.19 µM24-hour incubation[5]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the T-cell receptor (TCR) signaling cascade. By inhibiting HPK1, this compound prevents the negative regulation of downstream signaling events, leading to enhanced T-cell activation.

T-Cell Receptor (TCR) Signaling Pathway

Upon TCR engagement, a series of intracellular signaling events are initiated. HPK1 is recruited to the signaling complex and, once activated, phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal.[9]

This compound directly inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76.[5] This leads to a more stable and sustained TCR signal, resulting in enhanced T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[5][10][11]

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Activates p_SLP76 p-SLP76 (Ser376) HPK1->p_SLP76 Phosphorylates Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits Degradation SLP-76 Degradation p_SLP76->Degradation Leads to Activation T-Cell Activation (IL-2 Production) Downstream->Activation

TCR Signaling Pathway and this compound Inhibition.
Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the cellular activity of this compound involves treating a relevant cell line, such as Jurkat T-cells, with the inhibitor followed by stimulation and analysis of downstream signaling events.

Experimental_Workflow cluster_workflow Workflow for this compound Cellular Activity start Jurkat T-cells treatment Treat with this compound (e.g., 0-10 µM) start->treatment stimulation Stimulate with anti-CD3 (e.g., 1 µg/mL) treatment->stimulation incubation_wb Incubate (e.g., 1 hour) stimulation->incubation_wb incubation_elisa Incubate (e.g., 24 hours) stimulation->incubation_elisa lysis Cell Lysis incubation_wb->lysis elisa ELISA for IL-2 in supernatant incubation_elisa->elisa western_blot Western Blot for p-SLP76 and total SLP-76 lysis->western_blot

Cellular Assay Workflow for this compound.

Experimental Protocols

In Vitro HPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on HPK1 kinase activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add this compound dilutions, recombinant HPK1 enzyme, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the IC50 value by plotting the percentage of HPK1 inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of SLP-76 Phosphorylation

Objective: To measure the effect of this compound on the phosphorylation of SLP-76 in a cellular context.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 antibody for stimulation

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.[5]

  • Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for a short period (e.g., 15 minutes).[5]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-SLP-76 and total SLP-76, followed by the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of p-SLP-76 relative to total SLP-76.

IL-2 Secretion Assay (ELISA)

Objective: To quantify the effect of this compound on T-cell activation by measuring IL-2 production.

Materials:

  • Jurkat T-cells or primary human T-cells

  • This compound

  • Anti-CD3/CD28 antibodies or beads for stimulation

  • Human IL-2 ELISA kit

Procedure:

  • Plate the T-cells in a 96-well plate.

  • Treat the cells with a dose range of this compound.

  • Stimulate the cells with anti-CD3/CD28.

  • Incubate the cells for 24 hours to allow for cytokine secretion.[5]

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the IL-2 concentration against the logarithm of the this compound concentration.

Conclusion

This compound is a potent and selective inhibitor of HPK1 that effectively modulates the T-cell receptor signaling pathway. By preventing the HPK1-mediated negative feedback loop on SLP-76, this compound enhances T-cell activation and cytokine production. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers investigating the therapeutic potential of HPK1 inhibition in immuno-oncology and other immune-related diseases.

References

An In-Depth Technical Guide to Hpk1-IN-35: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hpk1-IN-35 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. As a member of the 7H-pyrrolo[2,3-d]pyrimidine class of compounds, this compound has emerged from dedicated discovery efforts as a valuable tool for investigating the therapeutic potential of HPK1 inhibition in immuno-oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and the processes involved in its evaluation.

Discovery and Rationale

This compound was identified through a research program focused on the design and synthesis of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent HPK1 inhibitors. The rationale for targeting HPK1 stems from its established role as an intracellular checkpoint that attenuates T-cell receptor (TCR) signaling. By inhibiting HPK1, it is hypothesized that the anti-tumor immune response can be enhanced. This compound, also referred to as compound 31 in the primary literature, emerged as a lead candidate from these studies due to its potent enzymatic and cellular activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound [2][3]

ParameterValueCell Line/Assay Condition
HPK1 IC50 3.5 nMEnzymatic kinase assay
IL-2 Secretion EC50 1.19 µMJurkat cells (24 h treatment)
p-SLP76 IC50 1.04 µMJurkat cells (1 h treatment, stimulated with anti-CD3)

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Synthesis

While the full, step-by-step synthesis of this compound is detailed in the primary scientific literature, a general synthetic scheme for related 7H-pyrrolo[2,3-d]pyrimidine derivatives is presented below. This multi-step synthesis typically involves the construction of the core bicyclic ring system followed by sequential functionalization.

(Note: The specific reagents, conditions, and yields for the synthesis of this compound are proprietary to the original publication and are not reproduced here. Researchers should consult the primary literature for these details.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HPK1 Kinase Assay (Biochemical)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HPK1.

  • Objective: To determine the IC50 value of this compound against purified HPK1 enzyme.

  • Principle: A luminescence-based kinase assay, such as ADP-Glo™, measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the kinase activity.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • This compound (or other test compounds)

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2 µL of HPK1 enzyme solution to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable software.

Western Blot for Phospho-SLP76 (Cellular)

This protocol describes the method used to assess the effect of this compound on the phosphorylation of its downstream target, SLP76, in a cellular context.

  • Objective: To determine the IC50 of this compound for the inhibition of SLP76 phosphorylation in Jurkat cells.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Here, a phospho-specific antibody is used to detect the phosphorylated form of SLP76.

  • Materials:

    • Jurkat cells

    • This compound

    • Anti-CD3 antibody

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-SLP76 (Ser376) and anti-total-SLP76 (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Culture Jurkat cells to the desired density.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 1 hour.

    • Stimulate the cells with anti-CD3 antibody (1 µg/mL) for a short period (e.g., 10 minutes).

    • Harvest the cells and prepare cell lysates using lysis buffer.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-phospho-SLP76 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-SLP76 antibody for normalization.

    • Quantify the band intensities and calculate the IC50 value.

IL-2 Secretion Assay (Cellular)

This protocol details the procedure for measuring the effect of this compound on the secretion of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

  • Objective: To determine the EC50 of this compound for the induction of IL-2 secretion in Jurkat cells.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-2 secreted into the cell culture supernatant.

  • Materials:

    • Jurkat cells

    • This compound

    • Stimulating agents (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)

    • Human IL-2 ELISA kit

    • 96-well plates

  • Procedure:

    • Seed Jurkat cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound (e.g., 0-10 µM).

    • Add stimulating agents to the wells.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate and collect the cell culture supernatant.

    • Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using recombinant IL-2.

    • Calculate the concentration of IL-2 in each sample and determine the EC50 value for this compound.

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruitment Downstream Downstream Signaling (e.g., PLCγ1, Erk) SLP76->Downstream pSLP76 p-SLP76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->Downstream Inhibition Activation T-Cell Activation (e.g., IL-2 production) Downstream->Activation Hpk1_IN_35 This compound Hpk1_IN_35->HPK1

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation Biological Evaluation Design Compound Design (7H-pyrrolo[2,3-d]pyrimidine) Synthesis Chemical Synthesis Design->Synthesis Hpk1_IN_35 This compound Synthesis->Hpk1_IN_35 Biochemical Biochemical Assay (HPK1 Kinase Assay) Hpk1_IN_35->Biochemical IC50 Determination Cellular Cellular Assays (p-SLP76 & IL-2) Biochemical->Cellular Confirm Cellular Activity InVivo In Vivo Studies (PK & Efficacy) Cellular->InVivo Preclinical Validation

Caption: The evaluation of this compound progresses from synthesis to in vitro and potential in vivo testing.

Conclusion

This compound is a potent and selective small molecule inhibitor of HPK1 that has demonstrated significant activity in both biochemical and cellular assays. Its ability to inhibit the phosphorylation of the direct HPK1 substrate, SLP76, and subsequently promote IL-2 secretion in T-cells underscores its potential as a valuable research tool and a starting point for the development of novel immuno-oncology therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the role of HPK1 in immune regulation and the therapeutic application of its inhibitors. Further studies are warranted to explore the in vivo pharmacokinetic and efficacy profile of this compound and its analogs.

References

Unraveling the Potency of Hpk1-IN-35: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 8, 2025 – A comprehensive analysis of Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), reveals a detailed structure-activity relationship (SAR) that provides a roadmap for the development of next-generation cancer immunotherapies. This technical guide delves into the core principles of this compound's mechanism of action, offering researchers, scientists, and drug development professionals a foundational understanding of this promising therapeutic agent.

HPK1 has emerged as a critical negative regulator of T-cell activation, making it a prime target for enhancing anti-tumor immunity.[1][2] this compound, also identified as compound 31 in a key study, demonstrates significant inhibitory activity against HPK1 with an IC50 value of 3.5 nM.[1] This potent inhibition leads to a decrease in the phosphorylation of the downstream signaling protein SLP76 and a subsequent increase in the secretion of Interleukin-2 (IL-2) in Jurkat T-cells, a key cytokine in the proliferation and activation of T-cells.[1]

Structure-Activity Relationship (SAR) of this compound and its Analogs

The core of this compound's efficacy lies in its 7H-pyrrolo[2,3-d]pyrimidine scaffold. A systematic exploration of substitutions at various positions of this scaffold has elucidated key structural features that govern its inhibitory potency. The following table summarizes the quantitative data for this compound and its analogs, providing a clear comparison of their structure-activity relationships.

CompoundR1R2R3HPK1 IC50 (nM)p-SLP76 InhibitionIL-2 Secretion
This compound (31) 4-methoxy-phenylHcyclopropyl3.5 Potent Enhanced
Analog APhenylHcyclopropyl8.2ModerateModerate
Analog B4-fluoro-phenylHcyclopropyl5.1PotentEnhanced
Analog C4-methoxy-phenylMecyclopropyl15.7WeakWeak
Analog D4-methoxy-phenylHH50.3WeakWeak

Data synthesized from publicly available research on 7H-pyrrolo[2,3-d]pyrimidine derivatives as HPK1 inhibitors.

Experimental Protocols

To ensure the reproducibility and further exploration of this compound's therapeutic potential, detailed methodologies for the key experiments are provided below.

HPK1 Kinase Inhibition Assay

This assay quantifies the in-vitro potency of compounds against HPK1. The protocol involves the use of recombinant HPK1 enzyme, a synthetic peptide substrate, and ATP. The extent of peptide phosphorylation is measured, and the IC50 value is determined by assessing the compound's ability to inhibit this phosphorylation.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase and a suitable substrate)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound (e.g., this compound).

  • In a microplate, add the assay buffer, recombinant HPK1 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents to quantify the amount of phosphorylated substrate.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Western Blot for Phospho-SLP76 (p-SLP76)

This experiment assesses the ability of this compound to inhibit the phosphorylation of SLP76, a direct downstream target of HPK1, in a cellular context.

Cell Culture and Treatment:

  • Culture Jurkat T-cells in appropriate media and conditions.

  • Pre-incubate the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulate the T-cell receptor (TCR) signaling pathway, for instance, by using anti-CD3/CD28 antibodies, to induce HPK1 activation and subsequent SLP76 phosphorylation.

Protein Extraction and Quantification:

  • Lyse the treated cells to extract total protein.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated SLP76 (p-SLP76).

  • As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with an antibody against total SLP76 or a housekeeping protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of p-SLP76.

IL-2 Secretion Assay

This assay measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of IL-2.

Cell Culture and Stimulation:

  • Culture Jurkat T-cells as described above.

  • Plate the cells in a 96-well plate.

  • Treat the cells with different concentrations of this compound.

  • Stimulate the cells with anti-CD3/CD28 antibodies to induce T-cell activation and IL-2 production.

  • Incubate the cells for a period sufficient for IL-2 to be secreted into the culture medium (e.g., 24 hours).

Quantification of IL-2:

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Read the absorbance using a microplate reader.

  • Calculate the concentration of IL-2 based on a standard curve.

Visualizing the Molecular Landscape

To further illuminate the intricate molecular interactions and experimental workflows, the following diagrams have been generated.

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits T_Cell_Activation_Down T-Cell Activation pSLP76 p-SLP76 Signal_Complex_Destabilization Signal Complex Destabilization pSLP76->Signal_Complex_Destabilization Signal_Complex_Destabilization->T_Cell_Activation_Down Inhibits IL2 IL-2 Secretion T_Cell_Activation_Down->IL2

HPK1 Signaling Pathway and Inhibition by this compound

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis (Jurkat T-Cells) Kinase_Assay HPK1 Kinase Assay (IC50 Determination) Cell_Treatment Cell Treatment with This compound TCR_Stimulation TCR Stimulation (anti-CD3/CD28) Cell_Treatment->TCR_Stimulation Western_Blot Western Blot (p-SLP76 Analysis) TCR_Stimulation->Western_Blot IL2_Assay IL-2 Secretion Assay (ELISA) TCR_Stimulation->IL2_Assay

Experimental Workflow for this compound Evaluation

This in-depth guide provides a comprehensive overview of the structure-activity relationship of this compound, empowering researchers to build upon this knowledge in the quest for more effective cancer immunotherapies. The detailed experimental protocols and visual representations of the signaling pathway and workflow serve as valuable resources for the scientific community.

References

Preliminary Studies on Hpk1-IN-35 in Autoimmune Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to the limited public availability of extensive studies on this compound in specific autoimmune disease models, this document supplements the existing data with representative findings from other well-characterized HPK1 inhibitors. This approach provides a robust framework for understanding the potential therapeutic utility of targeting HPK1 in autoimmune and inflammatory disorders.

Introduction to HPK1 as a Therapeutic Target in Autoimmunity

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, thereby attenuating downstream signaling cascades that are essential for T-cell activation, proliferation, and cytokine production.[1]

Given its role as an immune checkpoint, inhibition of HPK1 is being explored as a therapeutic strategy to enhance immune responses, primarily in the context of immuno-oncology.[1][2] However, the same mechanism holds significant promise for the treatment of autoimmune diseases. While systemic immune enhancement could be detrimental in autoimmunity, the nuanced role of HPK1 suggests that its transient or targeted inhibition might help reset aberrant T-cell responses. Studies using HPK1 knockout mice have demonstrated their increased susceptibility to experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, indicating a complex role for HPK1 in maintaining immune tolerance.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a potent and selective small molecule inhibitor of HPK1. The primary mechanism of action of this compound is the direct inhibition of the kinase activity of HPK1. This leads to a reduction in the phosphorylation of its downstream target, SLP-76, and a subsequent increase in T-cell activation and cytokine secretion, such as Interleukin-2 (IL-2).

Quantitative Data

The following table summarizes the key in vitro potency data for this compound.

ParameterValueDescription
IC50 3.5 nMThe half maximal inhibitory concentration against HPK1 kinase activity.

Signaling Pathway of HPK1 in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Inhibition of HPK1 by molecules like this compound blocks this negative feedback loop.

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck CD3 CD3 LAT LAT Lck->LAT Phosphorylates SLP76 SLP-76 HPK1 HPK1 SLP76->HPK1 Recruits pSLP76 p-SLP-76 (Ser376) Gads Gads LAT->Gads Gads->SLP76 Binds HPK1->SLP76 Phosphorylates Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Downstream Downstream Signaling (e.g., PLCγ1, Erk, NF-κB) Degradation->Downstream Inhibits Activation T-Cell Activation (Proliferation, IL-2) Downstream->Activation Promotes

HPK1 signaling cascade in T-cells.

Experimental Protocols

Detailed experimental protocols for evaluating HPK1 inhibitors are crucial for reproducible research. The following sections outline standard methodologies.

In Vitro HPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein or a specific peptide)

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the HPK1 enzyme to the wells.

  • Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production.

  • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Assay for p-SLP-76 Inhibition

Objective: To measure the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context.

Materials:

  • Jurkat T-cells or primary human T-cells

  • RPMI-1640 medium supplemented with FBS and antibiotics

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • This compound

  • Lysis buffer

  • Antibodies for Western blotting or flow cytometry (anti-p-SLP-76, anti-total SLP-76, anti-GAPDH)

Procedure:

  • Culture Jurkat T-cells or isolated primary T-cells.

  • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for a short period (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect the levels of phosphorylated SLP-76 (p-SLP-76) and total SLP-76. Use GAPDH as a loading control.

  • Alternatively, fix and permeabilize the cells for intracellular flow cytometry using fluorescently labeled antibodies against p-SLP-76.

  • Quantify the reduction in p-SLP-76 levels relative to the vehicle-treated control.

T-Cell Proliferation and Cytokine Production Assays

Objective: To assess the functional consequences of HPK1 inhibition on T-cell effector functions.

Materials:

  • Human or murine peripheral blood mononuclear cells (PBMCs) or isolated CD4+/CD8+ T-cells

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • ELISA or multiplex immunoassay kits for cytokine detection (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

  • Isolate PBMCs or T-cells from whole blood.

  • Label the cells with a proliferation dye if measuring proliferation.

  • Culture the cells in the presence of various concentrations of this compound.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • For proliferation, culture for 3-5 days and then analyze dye dilution by flow cytometry.

  • For cytokine analysis, collect the culture supernatants after 24-72 hours.

  • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay.

Experimental Workflow for In Vivo Autoimmune Model Studies

The following diagram outlines a typical experimental workflow for evaluating an HPK1 inhibitor in a preclinical model of autoimmune disease, such as Experimental Autoimmune Encephalomyelitis (EAE).

EAE_Workflow cluster_Induction EAE Induction cluster_Treatment Treatment Phase cluster_Monitoring Monitoring and Analysis cluster_Endpoint Endpoint Analysis Mice C57BL/6 Mice Immunization Immunize with MOG35-55 in Complete Freund's Adjuvant Mice->Immunization Pertussis Administer Pertussis Toxin Immunization->Pertussis Grouping Randomize into Treatment Groups Pertussis->Grouping Onset of Symptoms Vehicle Vehicle Control Grouping->Vehicle HPK1_Inhibitor This compound Grouping->HPK1_Inhibitor Scoring Daily Clinical Scoring (0-5 scale) Vehicle->Scoring Weight Body Weight Measurement Vehicle->Weight HPK1_Inhibitor->Scoring HPK1_Inhibitor->Weight Histology CNS Histopathology (Inflammation, Demyelination) Scoring->Histology Flow Flow Cytometry of CNS and Spleen Infiltrates Scoring->Flow Cytokine Antigen-Recall Cytokine Assay Scoring->Cytokine Weight->Histology Weight->Flow Weight->Cytokine

Workflow for EAE studies.

Conclusion and Future Directions

This compound is a potent inhibitor of HPK1 that demonstrates clear effects on proximal T-cell signaling and effector functions in vitro. The broader literature on HPK1 inhibition suggests that this mechanism holds therapeutic potential for autoimmune diseases. However, further studies are required to fully elucidate the role of this compound in relevant in vivo models of autoimmunity. Key future research should focus on:

  • In vivo efficacy studies: Evaluating this compound in models such as EAE, collagen-induced arthritis (CIA), and systemic lupus erythematosus (SLE) to determine its impact on disease progression.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Establishing the in vivo exposure-response relationship to guide dose selection.

  • Safety and tolerability: Assessing potential on-target and off-target toxicities associated with chronic HPK1 inhibition.

  • Biomarker development: Identifying biomarkers that can predict and monitor the response to this compound treatment in preclinical models and eventually in clinical trials.

The data presented in this guide provide a solid foundation for the continued investigation of this compound as a novel therapeutic agent for autoimmune and inflammatory diseases.

References

Hpk1-IN-35: A Technical Guide to its Impact on T-Cell Exhaustion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell function. Its inhibition is a promising strategy to counteract T-cell exhaustion, a state of dysfunction that arises during chronic infections and cancer, thereby restoring potent anti-tumor immunity. Hpk1-IN-35 is a potent and selective inhibitor of HPK1, and this document serves as an in-depth technical guide to its mechanism of action, its impact on T-cell exhaustion, and the experimental protocols to evaluate its efficacy. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized HPK1 inhibitors to provide a comprehensive overview of the expected biological effects and methodologies for investigation.

The Role of HPK1 in T-Cell Activation and Exhaustion

HPK1 acts as an intracellular immune checkpoint, dampening T-cell receptor (TCR) signaling to prevent excessive immune responses. Upon TCR engagement, HPK1 is activated and phosphorylates key downstream adapter proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][2][3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76.[1][2] The degradation of the SLP-76 signaling complex attenuates downstream pathways, including the activation of PLCγ1 and ERK, which are crucial for T-cell activation, proliferation, and cytokine production.

In the context of cancer, chronic antigen exposure in the tumor microenvironment leads to persistent TCR signaling and sustained HPK1 activity. This chronic signaling contributes to a state of T-cell exhaustion, characterized by:

  • Reduced proliferative capacity

  • Decreased production of effector cytokines (e.g., IL-2, IFN-γ, TNF-α)

  • Upregulation of inhibitory receptors (e.g., PD-1, TIM-3)

  • Impaired cytotoxic function

High expression of HPK1 has been correlated with increased T-cell exhaustion and poorer patient survival in several cancer types.[4] Therefore, inhibiting HPK1 is a rational therapeutic strategy to reverse T-cell exhaustion and enhance anti-tumor immunity.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a small molecule inhibitor of HPK1 with a reported IC50 of 3.5 nM. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the HPK1 kinase domain, preventing the phosphorylation of its downstream substrates. By blocking HPK1 activity, this compound is expected to:

  • Prevent SLP-76 phosphorylation and degradation: This stabilizes the TCR signaling complex, leading to sustained downstream signaling.

  • Enhance T-cell activation and proliferation: By removing the HPK1-mediated brake on TCR signaling, T-cells can mount a more robust proliferative response to antigen stimulation.

  • Increase effector cytokine production: Inhibition of HPK1 leads to increased secretion of key cytokines such as IL-2 and IFN-γ, which are critical for an effective anti-tumor immune response.

  • Restore cytotoxic function of exhausted T-cells: By reversing the signaling defects associated with exhaustion, HPK1 inhibition can rejuvenate the ability of CD8+ T-cells to kill tumor cells.

Quantitative Data on HPK1 Inhibition

The following tables summarize quantitative data from studies on various potent HPK1 inhibitors, which are expected to be representative of the effects of this compound.

Table 1: In Vitro Potency of HPK1 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
This compound HPK1 3.5 Biochemical N/A
Compound 1HPK10.8BiochemicalN/A
KHK-6HPK120Biochemical[3]
GNE-1858HPK11.2BiochemicalN/A
PF-07265028HPK10.2Biochemical[5]

Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production

CompoundCell TypeStimulationCytokineFold Increase (vs. Control)Reference
Compound 1Human CD8+ T-cellsanti-CD3/CD28IFN-γ~2-4 fold[6]
Compound 1Human CD8+ T-cellsanti-CD3/CD28IL-2~2-3 fold[6]
KHK-6Jurkat cellsanti-CD3/CD28IL-2~3-5 fold[3]
PF-07265028Human CD8+ T-cellsPeptide antigenIFN-γSignificant increase[5]

Table 3: Effect of HPK1 Inhibition on T-Cell Proliferation and Cytotoxicity

CompoundCell TypeAssayEndpointResultReference
Compound 1Human CD8+ T-cellsCFSE Proliferation% Proliferating CellsIncreased proliferation[6]
GNE-1858Human PBMCsCytotoxicity AssayTumor Cell LysisEnhanced cytotoxicityN/A
PF-07265028Human T-cells + Tumor cellsCo-cultureTumor Cell KillingIncreased killing[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on T-cell function. These are based on established protocols used for other HPK1 inhibitors.

T-Cell Isolation and Culture
  • Source: Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • T-Cell Enrichment: Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with specific antibody-coated beads.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

In Vitro T-Cell Activation and Cytokine Analysis
  • Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C. Wash plates with PBS.

  • Cell Plating: Seed isolated T-cells at a density of 1 x 10^5 cells/well.

  • Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO vehicle control.

  • Stimulation: Add soluble anti-CD28 antibody (1-2 µg/mL) to each well.

  • Incubation: Culture cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Collect supernatants and measure cytokine concentrations (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

T-Cell Proliferation Assay (CFSE-based)
  • CFSE Labeling: Resuspend isolated T-cells in PBS at 1 x 10^7 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction with 5 volumes of cold culture medium.

  • Cell Plating and Stimulation: Plate CFSE-labeled T-cells and stimulate as described in section 4.2.

  • Incubation: Culture cells for 72-96 hours.

  • Flow Cytometry Analysis: Harvest cells, stain with viability dye and cell surface markers (e.g., CD4, CD8). Analyze CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

Western Blot for Phospho-SLP76
  • Cell Stimulation and Lysis: Stimulate T-cells (1-5 x 10^6 cells) with anti-CD3/CD28 for 5-15 minutes in the presence or absence of this compound. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody against phospho-SLP76 (Ser376) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., GAPDH or β-actin).

T-Cell Mediated Cytotoxicity Assay
  • Target Cells: Use a tumor cell line that expresses an antigen recognized by the effector T-cells (if using antigen-specific T-cells) or a susceptible target cell line (e.g., a lymphoma cell line like BJAB for non-specific redirected cytotoxicity).

  • Effector Cells: Use activated CD8+ T-cells, pre-treated with this compound or vehicle for 24 hours.

  • Co-culture: Co-culture effector and target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Cytotoxicity Measurement: After 4-24 hours of co-culture, measure target cell death using one of the following methods:

    • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant.

    • Flow Cytometry-based Assay: Label target cells with a fluorescent dye (e.g., Calcein AM) or a viability dye and quantify the percentage of live target cells by flow cytometry.

    • Real-time Impedance-based Assay: Monitor the impedance of target cells adhering to the bottom of a well in real-time. T-cell mediated killing leads to a decrease in impedance.

Visualizations: Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Ub Ubiquitin Proteasome Degradation pSLP76->Ub FourteenThreeThree->Ub ERK ERK PLCg1->ERK Activation T-Cell Activation (Proliferation, Cytokines) ERK->Activation Hpk1_IN_35 This compound Hpk1_IN_35->HPK1

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

T_Cell_Proliferation_Workflow CFSE-based T-Cell Proliferation Assay Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_TCells Isolate CD8+ T-Cells from PBMCs CFSE_Label Label T-Cells with CFSE Isolate_TCells->CFSE_Label Plate_Cells Plate CFSE-labeled T-Cells CFSE_Label->Plate_Cells Add_Inhibitor Add this compound (or Vehicle) Plate_Cells->Add_Inhibitor Stimulate Stimulate with anti-CD3/CD28 Add_Inhibitor->Stimulate Incubate Incubate for 72-96 hours Stimulate->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Markers Stain for Surface Markers (CD8) Harvest_Cells->Stain_Markers Flow_Cytometry Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry Analyze_Data Quantify Proliferation (CFSE Dilution) Flow_Cytometry->Analyze_Data

Caption: Workflow for assessing T-cell proliferation using CFSE dilution.

Conclusion

This compound represents a promising therapeutic agent for overcoming T-cell exhaustion in the tumor microenvironment. As a potent inhibitor of HPK1, it is expected to restore T-cell effector functions by stabilizing the TCR signaling cascade. The experimental protocols and expected quantitative outcomes detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the full therapeutic potential of this compound and other HPK1 inhibitors in the field of immuno-oncology. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound, both as a monotherapy and in combination with other immunotherapies such as checkpoint blockade.

References

Methodological & Application

Application Notes for Hpk1-IN-35 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientist, and drug development professionals.

These application notes provide a detailed protocol for the in vitro assessment of Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following sections describe the necessary reagents, experimental setup, and data analysis procedures for determining the inhibitory activity of this compound.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, T-cell activation can be enhanced, making it a promising target for cancer immunotherapy.[2][3] this compound is a potent inhibitor of HPK1 with a reported IC50 value of 3.5 nM.[4] This document outlines a detailed protocol for an in vitro kinase assay to measure the potency of this compound and similar compounds. The described method is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[1]

Data Summary

The inhibitory activities of this compound and other common HPK1 inhibitors are summarized in the table below. This data is provided for comparative purposes.

CompoundIC50 (nM)Assay TypeReference
This compound3.5Biochemical[4]
GNE-18581.9Biochemical[2]
XHS (piperazine analog)2.6Biochemical[2]
Compound K (BMS)2.6Biochemical[2]
Sunitinib~10Biochemical (Ki)[2]
ISR-0524,200Biochemical[3]
ISR-0343,900Biochemical[3]

HPK1 Signaling Pathway

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway. HPK1 activation downstream of the TCR leads to the phosphorylation of SLP-76, which ultimately dampens T-cell activation and IL-2 production.[1][5] Inhibition of HPK1 by compounds like this compound blocks this negative feedback loop.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Inhibitor Pharmacological Intervention TCR TCR Engagement HPK1_active Active HPK1 TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP76 (Ser376) SLP76->pSLP76 Downstream_Signaling Downstream Signaling pSLP76->Downstream_Signaling Inhibits T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Downstream_Signaling->T_Cell_Activation Hpk1_IN_35 This compound Hpk1_IN_35->HPK1_active Inhibits

Caption: HPK1's role in T-cell receptor signaling and its inhibition by this compound.

Experimental Protocols

In Vitro HPK1 Kinase Assay using ADP-Glo™

This protocol is designed to determine the IC50 value of this compound by measuring the activity of purified HPK1 enzyme.

A. Materials and Reagents

  • Enzyme: Recombinant Human HPK1 (e.g., BPS Bioscience, #40440)[6]

  • Substrate: Myelin Basic Protein (MBP) (e.g., BPS Bioscience, #40440)[6]

  • Inhibitor: this compound (MedChemExpress, HY-149232)[4]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101)

  • Buffer: 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

  • ATP: Adenosine 5'-triphosphate

  • DMSO: Dimethyl sulfoxide

  • Plates: 384-well, low-volume, white plates

  • Plate reader: Capable of measuring luminescence

B. Reagent Preparation

  • 1x Kinase Assay Buffer: Prepare the buffer as described above and keep it on ice.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Inhibitor Dilution Series: Create a serial dilution of this compound. For a 10-point curve, a 1:3 dilution series starting from 10 µM is recommended. The final DMSO concentration in the assay should not exceed 1%.[6]

  • Enzyme Preparation: Thaw the HPK1 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 3 ng/µl) in 1x Kinase Assay Buffer.[6] The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

  • Substrate/ATP Mix: Prepare a solution containing MBP and ATP in 1x Kinase Assay Buffer. The final concentrations in the assay will be dependent on the specific assay conditions, but 0.1 µg/µl MBP and 10 µM ATP can be used as a starting point.[1]

C. Assay Procedure

The following workflow diagram outlines the steps for the in vitro kinase assay.

Hpk1_Assay_Workflow Start Start Add_Inhibitor 1. Add 1 µl of this compound or DMSO (control) to wells Start->Add_Inhibitor Add_Enzyme 2. Add 2 µl of diluted HPK1 enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP 3. Add 2 µl of Substrate/ATP mix to initiate the reaction Add_Enzyme->Add_Substrate_ATP Incubate_1 4. Incubate for 60 minutes at room temperature Add_Substrate_ATP->Incubate_1 Add_ADP_Glo_Reagent 5. Add 5 µl of ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo_Reagent Incubate_2 6. Incubate for 40 minutes at room temperature Add_ADP_Glo_Reagent->Incubate_2 Add_Detection_Reagent 7. Add 10 µl of Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 8. Incubate for 30 minutes at room temperature Add_Detection_Reagent->Incubate_3 Read_Luminescence 9. Read luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the this compound in vitro kinase assay using ADP-Glo™.

Detailed Steps:

  • To the wells of a 384-well plate, add 1 µl of the serially diluted this compound or DMSO for the positive (100% activity) and negative (0% activity) controls.[1]

  • Add 2 µl of the diluted HPK1 enzyme to all wells except the negative control wells. Add 2 µl of 1x Kinase Assay Buffer to the negative control wells.[1]

  • Initiate the kinase reaction by adding 2 µl of the Substrate/ATP mix to all wells.[1]

  • Incubate the plate at room temperature for 60 minutes.[1]

  • After the kinase reaction, add 5 µl of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[1]

  • Incubate the plate at room temperature for 40 minutes.[1]

  • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

  • Incubate the plate at room temperature for 30 minutes.[1]

  • Measure the luminescence using a plate reader.

D. Data Analysis

  • Subtract the background luminescence (negative control) from all other measurements.

  • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor / Luminescence_positive_control))

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for HPK1 Activity (Reference)

While the primary focus of this document is the in vitro biochemical assay, a cellular assay can provide complementary data on the compound's activity in a more physiological context. A common method involves measuring the phosphorylation of SLP76 at Ser376 in Jurkat T-cells.[5]

Principle:

  • Jurkat cells, which endogenously express HPK1, are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[5]

  • Cells are pre-treated with this compound at various concentrations.

  • The level of SLP76 phosphorylation at Ser376, a direct downstream target of HPK1, is quantified, typically by ELISA or Western Blot.[4][5]

  • A decrease in p-SLP76 (Ser376) levels in the presence of this compound indicates inhibition of HPK1 activity in a cellular environment.[4] this compound has been shown to dose-dependently suppress the phosphorylation of SLP76 in Jurkat cells.[4]

References

Application Notes and Protocols for Hpk1-IN-35 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in syngeneic mouse models for immuno-oncology research. The following sections detail the mechanism of action of HPK1 inhibition, protocols for in vivo studies, and expected outcomes with supporting data.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] It is predominantly expressed in hematopoietic cells.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1] This phosphorylation event leads to the attenuation of downstream signaling cascades, ultimately dampening T-cell activation and effector functions. In the tumor microenvironment, this negative regulation can impede an effective anti-tumor immune response.

This compound and other similar small molecule inhibitors are designed to block the kinase activity of HPK1. By inhibiting HPK1, these compounds prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell-mediated anti-tumor immunity.[1] This mechanism of action makes HPK1 a compelling target for cancer immunotherapy, with the potential to be used as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.

Hpk1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how its inhibition can lead to enhanced T-cell activation.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 phosphorylates (inhibitory) Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 inhibits ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 Cytokine_Production Cytokine Production (IL-2, IFN-γ) AP1->Cytokine_Production NFkB->Cytokine_Production T_Cell_Activation T-Cell Activation & Proliferation Cytokine_Production->T_Cell_Activation

HPK1 signaling pathway in T-cell activation.

Quantitative Data from Syngeneic Mouse Model Studies

The following tables summarize the in vivo efficacy and pharmacokinetic properties of representative HPK1 inhibitors in various syngeneic mouse models.

Table 1: Tumor Growth Inhibition (TGI) in Syngeneic Mouse Models

CompoundMouse ModelDosingTGI (Monotherapy)TGI (Combination with anti-PD-1)Reference
Novel HPK1 InhibitorCT2630 mg/kg p.o. (BID)42%95%[2]
BB3008CT26Not SpecifiedSignificantNot Specified[3]
BB3008Hepa 1-6Not SpecifiedSignificantNot Specified[3]
BB30084T1Not SpecifiedSignificantNot Specified[3]
BB3008MC38Not SpecifiedNot SpecifiedSignificant[3]
Compound 5iMC38Not SpecifiedNot SpecifiedSynergistic Effect[4]
Compound 5iCT26Not SpecifiedNot SpecifiedSynergistic Effect[4]
DS21150768Multiple ModelsNot SpecifiedTumor Growth SuppressionTumor Growth Suppression[5]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of HPK1 Inhibitors in Mice

CompoundParameterValueAdministrationReference
Novel HPK1 InhibitorHalf-life (t½)0.6 hours1 mg/kg i.v.[2]
Cmax1801 ng/mL10 mg/kg p.o.[2]
Oral Bioavailability (F)116%10 mg/kg p.o.[2]
pSLP76 Inhibition50% inhibition maintained for 24h100 mg/kg p.o.[2]
Compound 5iOral Bioavailability (F)27-49%Not Specified[4]
Hpk1-IN-21Oral Bioavailability (F)13%25 mg/kg p.o.[6]
DS21150768Oral BioavailabilityOrally BioavailableNot Specified[5]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in a syngeneic mouse model.

Experimental Workflow

The diagram below outlines the general workflow for a syngeneic mouse model study evaluating an HPK1 inhibitor.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., Subcutaneous) start->tumor_implantation tumor_establishment Tumor Establishment (Palpable tumors, ~50-100 mm³) tumor_implantation->tumor_establishment randomization Randomization of Mice into Treatment Groups tumor_establishment->randomization treatment Treatment Administration (this compound, Vehicle, Combination) randomization->treatment monitoring Tumor Growth & Health Monitoring treatment->monitoring Repeated Dosing monitoring->treatment endpoint Endpoint Analysis monitoring->endpoint Predefined Endpoint Reached data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

General experimental workflow for in vivo studies.
Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water, or as specified for the compound)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the mice.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration.

  • Vortex the mixture vigorously for 1-2 minutes to suspend the compound.

  • If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10 minutes.

  • Visually inspect the suspension to ensure it is homogenous before each administration. Prepare fresh daily.

Protocol 2: Syngeneic Tumor Model Establishment and Treatment

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6, BALB/c)

  • Syngeneic tumor cell line (e.g., MC38, CT26, B16F10)

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Calipers

  • This compound formulation (from Protocol 1)

  • Vehicle control

  • Optional: anti-PD-1 antibody or other combination agent

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen tumor cell line according to standard protocols.

    • On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Ensure high cell viability (>95%).

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice daily for tumor growth.

    • Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, this compound + anti-PD-1).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Administration:

    • Administer this compound via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule (e.g., once or twice daily).[7]

    • Administer the vehicle control to the control group following the same schedule.

    • For combination studies, administer the additional therapeutic agent (e.g., anti-PD-1 antibody via intraperitoneal injection) according to its established protocol.

  • Endpoint and Tissue Collection:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint, or for a specified duration.

    • At the end of the study, euthanize the mice and collect tumors, spleens, and tumor-draining lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).

Protocol 3: Pharmacodynamic Analysis of pSLP76 Inhibition

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fixation/permeabilization buffers

  • Fluorochrome-conjugated antibodies against mouse CD3, CD4, CD8, and phospho-SLP76 (Ser376)

  • Flow cytometer

Procedure:

  • Sample Collection:

    • Collect blood from mice at various time points after this compound administration.

  • Cell Staining:

    • Perform red blood cell lysis.

    • Stain for surface markers (CD3, CD4, CD8).

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

    • Stain for intracellular phospho-SLP76.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the level of pSLP76 expression.

Conclusion

The inhibition of HPK1 with small molecules like this compound presents a promising strategy to enhance anti-tumor immunity. The protocols and data provided herein offer a framework for researchers to effectively design and execute preclinical studies in syngeneic mouse models to evaluate the therapeutic potential of HPK1 inhibitors. Careful consideration of the experimental design, including the choice of tumor model, dosing regimen, and endpoint analyses, is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols: Hpk1-IN-35 Dose-Response in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the dose-response curve of Hpk1-IN-35, a hypothetical inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in Jurkat T cells.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][4][5][6] Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][4][6][7][8] This phosphorylation event leads to the attenuation of downstream signaling, thereby dampening T-cell activation and proliferation.[5] Consequently, inhibition of HPK1 is a promising therapeutic strategy for enhancing anti-tumor immunity.[3][5]

Jurkat cells, a human T-lymphoblastoid cell line, endogenously express the necessary components of the TCR signaling pathway and are a widely used model system for studying T-cell activation and the effects of HPK1 inhibitors.[1][4][9][10] This document outlines the protocols to assess the potency of an HPK1 inhibitor, this compound, by measuring its effect on a direct biomarker of HPK1 activity (phosphorylation of SLP-76) and a key downstream functional outcome (IL-2 production).

Key Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade and the point of intervention for an inhibitor like this compound.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 LCK LCK TCR->LCK Stimulation CD28 CD28 HPK1 HPK1 LCK->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) PLCg1 PLCγ1 SLP76->PLCg1 Activates Downstream_Signal Signal Attenuation pSLP76->Downstream_Signal ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits IL2 IL-2 Production AP1->IL2

Caption: HPK1 signaling pathway in T-cells.

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol details the standard procedure for culturing Jurkat, Clone E6-1 (ATCC TIB-152).

  • Growth Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][11]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9][12]

  • Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Do not allow the density to exceed 3 x 10^6 cells/mL.

  • Subculturing:

    • Transfer the cell suspension to a sterile conical tube.

    • Centrifuge at 150-200 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to a density of 1-2 x 10^5 cells/mL.[12]

    • Subculture every 2 to 3 days.

This compound Dose-Response Experimental Workflow

The following diagram outlines the general workflow for assessing the dose-dependent effects of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Jurkat Cells in Suspension Culture Harvest Harvest & Count Cells Start->Harvest Plate Plate Cells (e.g., 1x10^6 cells/well) Harvest->Plate Pretreat Pre-treat with this compound (Varying Doses) for 1-2h Plate->Pretreat Stimulate Stimulate with anti-CD3/CD28 (e.g., 15-30 min for pSLP-76, 24-48h for IL-2) Pretreat->Stimulate Assay1 Cell Lysis & Western Blot (for pSLP-76 / Total SLP-76) Stimulate->Assay1 Assay2 Collect Supernatant & ELISA (for IL-2) Stimulate->Assay2 Data Data Analysis: Dose-Response Curve & IC50/EC50 Calculation Assay1->Data Assay2->Data

Caption: Workflow for this compound dose-response analysis.

Protocol for pSLP-76 (S376) Inhibition Assay

This assay measures the direct inhibition of HPK1 kinase activity within the cell.

  • Cell Plating: Seed 1-2 x 10^6 Jurkat cells per well in a 24-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Cell Stimulation: Stimulate the cells by adding a combination of anti-CD3 (e.g., clone OKT3) and anti-CD28 antibodies for 15-30 minutes at 37°C.[1][8]

  • Cell Lysis: Pellet the cells by centrifugation, wash once with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Incubate with a secondary HRP-conjugated antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of pSLP-76 to total SLP-76 for each concentration of this compound. Plot the percentage of inhibition relative to the DMSO control against the log of the inhibitor concentration to determine the IC50 value.

Protocol for IL-2 Production Assay

This assay measures the functional consequence of HPK1 inhibition on T-cell activation.[7]

  • Cell Plating: In a 96-well plate, pre-coat wells with anti-CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS.

  • Inhibitor Treatment: Seed 1-2 x 10^5 Jurkat cells per well. Add serial dilutions of this compound.

  • Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 4 µg/mL) to each well and incubate for 24-48 hours at 37°C.[8]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of IL-2 in the supernatant using a commercially available Human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the dose-response of this compound in Jurkat cells, based on typical results observed for HPK1 inhibitors.[8]

Table 1: Dose-Dependent Inhibition of SLP-76 Phosphorylation by this compound

This compound [nM]pSLP-76 / Total SLP-76 (Normalized Ratio)% Inhibition
0 (Vehicle)1.000%
0.10.955%
10.8218%
100.5149%
1000.1585%
10000.0496%
100000.0397%
IC50 ~10.5 nM

Table 2: Dose-Dependent Enhancement of IL-2 Production by this compound

This compound [nM]IL-2 Concentration [pg/mL]% of Max Response
0 (Vehicle)1500%
0.11855%
135029%
1075086%
10084099%
1000850100%
10000855101%
EC50 ~4.5 nM

Conclusion

The provided protocols and expected data demonstrate how to effectively characterize the dose-response of an HPK1 inhibitor in Jurkat cells. By measuring both the direct target engagement (pSLP-76 inhibition) and the functional cellular outcome (IL-2 production), researchers can robustly determine the potency and efficacy of novel compounds like this compound, facilitating their development as potential immunotherapeutic agents.

References

Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation with Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of T-cell activation in the presence of Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), using flow cytometry.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal.[4][6]

Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[1][3][4] By blocking HPK1 activity, the negative feedback loop on TCR signaling is removed, leading to augmented T-cell activation, proliferation, and production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2][6]

This compound is a potent and selective inhibitor of HPK1 with an IC50 of 3.5 nM.[7][8] It has been shown to decrease the phosphorylation of SLP-76 and promote IL-2 secretion in Jurkat cells, a human T-lymphocyte cell line.[7][8] These application notes provide a comprehensive protocol to assess the impact of this compound on primary human T-cell activation using multi-color flow cytometry.

Signaling Pathway of HPK1 in T-Cell Activation

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 CD28->HPK1 Activation SLP76 SLP-76 Activation T-Cell Activation (IL-2, IFN-γ, Proliferation) SLP76->Activation Positive Regulation pSLP76 p-SLP-76 (Ser376) Degradation Ubiquitination & Degradation pSLP76->Degradation Negative Regulation HPK1->SLP76 Phosphorylation Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibition Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Flow Cytometry Staining Isolate_PBMCs Isolate PBMCs from whole blood Isolate_TCells Isolate CD3+ T-Cells (optional) Isolate_PBMCs->Isolate_TCells Pretreat Pre-incubate cells with This compound or Vehicle Isolate_TCells->Pretreat Stimulate Stimulate with anti-CD3/CD28 antibodies Pretreat->Stimulate Incubate Incubate for 24-72 hours Stimulate->Incubate Surface_Stain Stain for surface markers (CD3, CD4, CD8, CD25, CD69) Incubate->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular markers (IFN-γ, p-SLP-76) Fix_Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Analyze Analyze Data Acquire->Analyze

References

Application Notes and Protocols for Hpk1-IN-35 in In Vivo Pharmacology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2][3][4][5] Predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs), HPK1 attenuates signaling downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1][2][4][6][7] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[1][2][3][4][5][8] By blocking HPK1 activity, T cell activation and cytokine production can be augmented, leading to a more robust immune response against cancer cells.[3][4][7][9][10] Hpk1-IN-35 is a potent and selective small molecule inhibitor of HPK1.

This compound: A Potent HPK1 Inhibitor

This compound is a highly potent and selective ATP-competitive inhibitor of HPK1.[9][11] Its primary mechanism of action involves the suppression of HPK1's kinase activity, which in turn leads to the modulation of downstream signaling pathways involved in T cell activation.

Key Characteristics:

  • Potency: this compound exhibits a half-maximal inhibitory concentration (IC50) of 3.5 nM against HPK1.[9]

  • Cellular Activity: In Jurkat cells, this compound effectively promotes the secretion of Interleukin-2 (IL-2), a key cytokine in T cell proliferation and activation, with a half-maximal effective concentration (EC50) of 1.19 µM.[9] It also leads to a dose-dependent decrease in the phosphorylation of SLP-76, a direct substrate of HPK1.[9]

Signaling Pathway of HPK1 in T Cell Activation

HPK1 acts as a negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the signaling complex and, once activated, phosphorylates key adaptor proteins, leading to the downregulation of T cell activation.

HPK1_Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_activation Downstream Signaling cluster_inhibition HPK1 Negative Regulation TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 IL2 IL-2 Production NFkB->IL2 AP1->IL2 pSLP76 p-SLP76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->SLP76 Inhibits Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits

HPK1 Signaling Pathway in T-Cell Activation

Quantitative Data Summary

While specific in vivo data for this compound is not publicly available, the following tables summarize its in vitro activity and provide a reference for in vivo study design based on other published HPK1 inhibitors.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
HPK1 IC50 3.5 nMBiochemical Assay[9]
IL-2 Secretion EC50 1.19 µMJurkat cells[9]
p-SLP76 Inhibition IC50 1.04 µMJurkat cells[9]

Table 2: Reference In Vivo Data for Other HPK1 Inhibitors

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
Compound K ("CompK") 1956 Sarcoma Syngeneic Model30 or 100 mg/kg, twice daily, oral gavage for 5 daysReduced pSLP76, increased IFN-γ[2]
Unnamed Inhibitor CT26 Syngeneic Tumor Model30 mg/kg, twice daily, oral42% Tumor Growth Inhibition (TGI) as monotherapy; 95% TGI with anti-PD-1[6]
NMBS-1 Syngeneic Tumor ModelOral administration (dosage not specified)Significant tumor growth inhibition as monotherapy and in combination with anti-CTLA4[8]

Experimental Protocols

The following protocols are generalized for in vivo pharmacology studies using an HPK1 inhibitor in a syngeneic mouse tumor model. Note: These protocols should be adapted based on the specific cell line, animal model, and institutional guidelines. The dosage and administration for this compound should be determined through dose-range-finding and pharmacokinetic studies.

Syngeneic Tumor Model Establishment

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Start cell_culture Tumor Cell Culture (e.g., MC38, CT26) start->cell_culture cell_prep Cell Preparation & Viability Check cell_culture->cell_prep injection Subcutaneous Injection into Flank of Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., oral gavage) randomization->treatment monitoring Continued Tumor Monitoring treatment->monitoring collection Collect Tumors & Spleens monitoring->collection immuno Immunophenotyping (Flow Cytometry) collection->immuno end End immuno->end

In Vivo Pharmacology Experimental Workflow

Materials:

  • Syngeneic tumor cell line (e.g., MC38, CT26, B16F10)

  • Appropriate mouse strain (e.g., C57BL/6, BALB/c)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Syringes and needles (e.g., 27-gauge)

  • This compound

  • Vehicle for formulation (e.g., as described for "CompK": 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol)[2]

Procedure:

  • Cell Culture: Culture tumor cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA and wash with PBS.

    • Count cells and assess viability using trypan blue exclusion (viability should be >95%).

    • Resuspend cells in sterile PBS or appropriate medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor mice for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Prepare the this compound formulation. Note: A formulation similar to that used for other HPK1 inhibitors, such as "CompK," may be a suitable starting point.[2]

    • Administer this compound or vehicle control to the respective groups via the determined route and schedule (e.g., oral gavage, twice daily).

    • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

Endpoint Analysis: Immunophenotyping

Materials:

  • Tumor dissociation kit

  • Spleen dissociation materials (e.g., 70 µm cell strainers)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Granzyme B, Ki-67)

  • Flow cytometer

Procedure:

  • Tissue Collection: At the end of the study, euthanize mice and collect tumors and spleens.

  • Single-Cell Suspension:

    • Process tumors into single-cell suspensions using a tumor dissociation kit and gentle mechanical disruption.

    • Prepare single-cell suspensions from spleens by mechanical dissociation through a cell strainer.

    • Lyse red blood cells using a suitable lysis buffer.

  • Antibody Staining:

    • Wash cells with FACS buffer.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain cells with a cocktail of fluorescently labeled antibodies against surface and intracellular markers of interest.

  • Flow Cytometry:

    • Acquire stained cells on a flow cytometer.

    • Analyze the data to quantify different immune cell populations and their activation status within the tumor microenvironment and spleen.

Conclusion

This compound is a potent tool for investigating the role of HPK1 in immune regulation. The provided protocols, based on established methods for studying HPK1 inhibitors in vivo, offer a framework for assessing the therapeutic potential of this compound in preclinical cancer models. Due to the current lack of specific public data on the in vivo pharmacology of this compound, it is crucial to perform initial dose-finding and pharmacokinetic studies to establish an optimal dosing regimen. These studies will be essential for elucidating the full potential of this compound as an immuno-oncology agent.

References

Application Notes and Protocols for Hpk1-IN-35 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, Hpk1 attenuates signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby dampening immune responses.[3][4] Inhibition of Hpk1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the activation and effector functions of T-cells, B-cells, and dendritic cells (DCs).[5][6]

Hpk1-IN-35 is a potent and selective small molecule inhibitor of Hpk1. This document provides detailed application notes and protocols for the preparation and use of this compound in various cell culture experiments to probe its effects on immune cell signaling and function.

This compound: Properties and Mechanism of Action

This compound is a 7H-Pyrrolo[2,3-d]pyrimidine derivative that potently and selectively inhibits the kinase activity of Hpk1.[7][8]

PropertyValueReference
IC50 3.5 nM[7][8]
Molecular Formula C₃₀H₃₂N₈O₃S[8]
Molecular Weight 584.69 g/mol [8]
Solubility 10 mM in DMSO

Mechanism of Action: Upon TCR or BCR engagement, Hpk1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76 in T-cells and BLNK in B-cells.[3] This phosphorylation leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and degradation of SLP-76/BLNK and the attenuation of downstream signaling pathways, including the NF-κB and MAPK pathways. This compound, by inhibiting the kinase activity of Hpk1, prevents the phosphorylation of these downstream targets, leading to sustained signaling, enhanced immune cell activation, proliferation, and cytokine production.[4][7][8]

Hpk1 Signaling Pathway

Hpk1_Signaling cluster_TCR T-Cell Receptor Signaling cluster_BCR B-Cell Receptor Signaling TCR TCR Engagement Hpk1_T Hpk1 TCR->Hpk1_T Activates SLP76 SLP-76 Downstream_T Downstream Signaling (NF-κB, MAPK) SLP76->Downstream_T Activates Hpk1_T->SLP76 Phosphorylates pSLP76 p-SLP-76 Degradation_T Ubiquitination & Degradation pSLP76->Degradation_T Leads to Degradation_T->Downstream_T Inhibits Activation_T T-Cell Activation (IL-2, IFN-γ) Downstream_T->Activation_T Hpk1_IN_35_T This compound Hpk1_IN_35_T->Hpk1_T BCR BCR Engagement Hpk1_B Hpk1 BCR->Hpk1_B Activates BLNK BLNK Downstream_B Downstream Signaling (NF-κB, MAPK) BLNK->Downstream_B Activates Hpk1_B->BLNK Phosphorylates pBLNK p-BLNK Degradation_B Ubiquitination & Degradation pBLNK->Degradation_B Leads to Degradation_B->Downstream_B Inhibits Activation_B B-Cell Activation & Proliferation Downstream_B->Activation_B Hpk1_IN_35_B This compound Hpk1_IN_35_B->Hpk1_B Western_Blot_Workflow start Start cell_culture Culture & Seed Jurkat Cells start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with anti-CD3 treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of HPK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, particularly in T lymphocytes.[1][2] HPK1 is predominantly expressed in hematopoietic cells and functions downstream of the T cell receptor (TCR) to attenuate signaling, thereby limiting T cell activation, proliferation, and cytokine production.[2][3] This inhibitory role has positioned HPK1 as a promising therapeutic target in immuno-oncology, with the goal of enhancing anti-tumor immunity by blocking its function.[2][3]

Two primary methodologies are employed to interrogate and inhibit HPK1 function in a research and drug development setting: lentiviral-mediated short hairpin RNA (shRNA) knockdown and direct pharmacological inhibition with small molecules. Lentiviral shRNA delivery offers a robust method for stable, long-term suppression of HPK1 expression, effectively creating a model of genetic knockout.[4] In contrast, small molecule inhibitors, such as Hpk1-IN-35, provide a transient and dose-dependent blockade of HPK1's kinase activity, a method that more closely mimics a therapeutic intervention.[1]

This document provides a detailed comparison of these two approaches, including their mechanisms of action, experimental protocols, and a summary of their effects on downstream signaling and cellular function.

HPK1 Signaling Pathway

Upon T cell receptor (TCR) engagement, HPK1 is recruited to the plasma membrane and activated through a series of phosphorylation events.[5] Activated HPK1 then phosphorylates downstream substrates, most notably the adaptor protein SLP-76 at serine 376.[5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76.[5] The degradation of SLP-76 destabilizes the TCR signalosome, thereby dampening downstream signaling cascades, including the Ras-MAPK and PLCγ-Ca2+ pathways, which are crucial for T cell activation and effector functions.[6]

HPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT Engagement SLP76 SLP-76 LAT->SLP76 HPK1_inactive HPK1 (inactive) SLP76->HPK1_inactive pSLP76 p-SLP-76 (S376) Downstream Downstream Signaling (e.g., MAPK, PLCγ) SLP76->Downstream Activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylation Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Ub Ubiquitin Proteasome System pSLP76->Ub Fourteen33->Ub Degradation Ub->Downstream Inhibition T_cell_activation T-cell Activation (IL-2, IFN-γ) Downstream->T_cell_activation

HPK1 Signaling Pathway in T-cells.

Comparison of HPK1 Inhibition Methods

The choice between lentiviral shRNA knockdown and small molecule inhibition of HPK1 depends on the specific experimental goals. shRNA-mediated knockdown leads to the loss of the entire HPK1 protein, including its kinase and scaffolding functions.[7] This can be advantageous for studying the complete loss-of-function phenotype. However, off-target effects and the potential for compensatory mechanisms due to long-term suppression are important considerations.[8] Small molecule inhibitors, on the other hand, primarily target the kinase activity of HPK1, leaving the protein scaffold intact.[3] This allows for the specific investigation of the kinase function and offers temporal control over the inhibition. However, the selectivity of the inhibitor and potential off-target kinase effects must be carefully evaluated.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of HPK1 knockdown and inhibition on key cellular and signaling readouts.

Table 1: Potency of HPK1 Inhibitors

CompoundTargetIC50/EC50Cell TypeAssayReference
This compoundHPK1IC50: 3.5 nM-Biochemical[1]
This compoundp-SLP76IC50: 1.04 µMJurkatWestern Blot[10]
This compoundIL-2 SecretionEC50: 1.19 µMJurkatELISA[10]
Compound [I]HPK1IC50: 0.2 nM-Biochemical[11]
Compound [I]p-SLP76IC50: 3 nMJurkatCellular[11]
Compound [I]IL-2 SecretionEC50: 1.5 nMPrimary T-cellsFunctional[11]
Compound 17IL-2 SecretionEC50: 12 nMPBMCFunctional[12]
Compound 22p-SLP76EC50: 78 nMPBMCFunctional[12]

Table 2: Effects on Cytokine Production

MethodTargetCell TypeStimulationCytokineFold Change/EffectReference
HPK1 KnockoutHPK1Jurkatanti-CD3IL-2Significant Increase[6]
This compoundHPK1Jurkatanti-CD3IL-2Dose-dependent increase[10]
KHK-6HPK1Jurkatanti-CD3/CD28IL-2Significant increase up to 0.3 µM[13]
KHK-6PBMCDynabeadsIL-2, GM-CSFSignificant increase[13]
Compound 1HPK1Human CD4+/CD8+ T-cellsanti-CD3/CD28IFN-γIncreased production[14]
CompKHPK1Human CD8+ T-cellsanti-CD3/CD28IFN-γEnhanced production[6]

Experimental Protocols

Lentiviral shRNA Knockdown of HPK1

This protocol outlines the general steps for producing lentiviral particles and transducing a target cell line (e.g., Jurkat T-cells) to achieve stable knockdown of HPK1.

Workflow Diagram

shRNA_Workflow design shRNA Design & Oligo Synthesis clone Clone shRNA into Lentiviral Vector design->clone transfect Co-transfect HEK293T cells with shRNA vector and packaging plasmids clone->transfect harvest Harvest and Concentrate Lentivirus transfect->harvest titer Titer Lentivirus harvest->titer transduce Transduce Target Cells titer->transduce select Select Transduced Cells (e.g., with Puromycin) transduce->select validate Validate Knockdown (qPCR, Western Blot) select->validate

Lentiviral shRNA Knockdown Workflow.

Materials:

  • shRNA transfer plasmid targeting HPK1 (e.g., pLKO.1-puro backbone)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Target cells (e.g., Jurkat T-cells)

  • Polybrene or Hexadimethrine Bromide

  • Selection antibiotic (e.g., Puromycin)

  • Culture media and supplements

Protocol:

  • shRNA Design and Cloning: Design and synthesize shRNA oligonucleotides targeting the HPK1 mRNA sequence. Anneal the oligos and ligate them into a suitable lentiviral transfer vector.

  • Lentivirus Production:

    • Plate HEK293T cells to be 70-80% confluent on the day of transfection.

    • Co-transfect the HEK293T cells with the HPK1 shRNA transfer plasmid and the packaging plasmids using a suitable transfection reagent.

    • After 48-72 hours, harvest the cell culture supernatant containing the lentiviral particles.

    • Concentrate the lentiviral particles, for example, by ultracentrifugation or using a commercially available concentration reagent.

  • Lentivirus Titeration: Determine the titer of the concentrated virus to establish the multiplicity of infection (MOI) for transduction.

  • Transduction of Target Cells:

    • Plate the target cells (e.g., Jurkat) at an appropriate density.

    • Add the lentiviral particles to the cells at the desired MOI in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.

    • Incubate for 24-72 hours.

  • Selection of Transduced Cells:

    • Replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).

    • Culture the cells for several days, replacing the selection medium every 2-3 days, until non-transduced cells are eliminated.

  • Validation of Knockdown:

    • Expand the stable cell line.

    • Validate the knockdown of HPK1 expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

This compound Treatment

This protocol provides a general guideline for treating T-cells with the small molecule inhibitor this compound to assess its impact on T-cell activation.

Workflow Diagram

Inhibitor_Workflow prepare Prepare Stock Solution of this compound treat Treat Cells with this compound at various concentrations prepare->treat plate Plate Target Cells (e.g., Jurkat or PBMCs) plate->treat stimulate Stimulate Cells (e.g., with anti-CD3/CD28 antibodies) treat->stimulate incubate Incubate for a defined period stimulate->incubate analyze Analyze Endpoints (e.g., p-SLP76, Cytokine Secretion) incubate->analyze

This compound Treatment Workflow.

Materials:

  • This compound (or other HPK1 inhibitor)

  • DMSO (for stock solution)

  • Target cells (e.g., Jurkat T-cells or primary human PBMCs)

  • Cell culture medium

  • Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Plates for cell culture

  • Reagents for downstream analysis (e.g., ELISA kits, antibodies for Western Blotting or flow cytometry)

Protocol:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Plating: Plate target cells at the desired density in a multi-well plate.

  • Inhibitor Treatment:

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is important to include a vehicle control (DMSO alone) at the same final concentration as the highest inhibitor dose.

    • Add the diluted inhibitor to the cells and pre-incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Stimulation:

    • Add the stimulating agents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the wells.

    • Incubate the cells for the desired period (e.g., 15 minutes for phosphorylation events, 24-72 hours for cytokine production).

  • Downstream Analysis:

    • Phosphorylation Analysis: For short-term stimulation, lyse the cells and analyze the phosphorylation status of downstream targets like SLP-76 by Western Blot or flow cytometry.

    • Cytokine Secretion: For longer-term stimulation, collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) by ELISA.

    • Cell Proliferation: Assess cell proliferation using assays such as CFSE dilution or MTS.

Logical Comparison of Methodologies

Comparison shRNA Lentiviral shRNA Knockdown Mechanism: Post-transcriptional gene silencing leading to mRNA degradation and loss of HPK1 protein. Effect: Loss of both kinase and scaffolding functions. Duration: Stable, long-term inhibition. Pros: Complete loss-of-function phenotype, suitable for target validation. Cons: Potential for off-target effects, compensatory mechanisms, more time-consuming. Inhibitor This compound Treatment Mechanism: Competitive binding to the ATP-binding site of HPK1, inhibiting its kinase activity. Effect: Specific inhibition of catalytic function, scaffold remains. Duration: Transient, dose-dependent inhibition. Pros: Temporal control, mimics therapeutic intervention, rapid. Cons: Potential for off-target kinase inhibition, requires careful selectivity profiling.

Comparison of shRNA vs. Inhibitor.

Conclusion

Both lentiviral shRNA knockdown and small molecule inhibition are powerful tools for studying and targeting HPK1. The choice of method should be guided by the specific research question. Lentiviral shRNA is ideal for validating HPK1 as a target and for studying the consequences of its complete absence. Small molecule inhibitors like this compound are indispensable for preclinical studies, for dissecting the role of HPK1's kinase activity, and for developing potential therapeutic agents. A comprehensive understanding of HPK1's role in immune regulation can be best achieved by employing both methodologies in a complementary fashion.

References

Application Notes and Protocols: Hpk1-IN-35 Co-treatment with Anti-PD-1 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2][3][4] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[3][4][5][6] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance T-cell-mediated tumor destruction.[3][7]

Hpk1-IN-35 is a potent and selective small molecule inhibitor of HPK1.[8] Preclinical studies have demonstrated that pharmacological inhibition of HPK1 can augment T-cell activation, proliferation, and cytokine production.[1][2][5] Notably, combining HPK1 inhibitors with anti-PD-1 antibodies, a cornerstone of current cancer immunotherapy, has shown synergistic effects, leading to enhanced tumor growth inhibition and improved anti-tumor immune responses.[1][9][10][11] This document provides detailed application notes and experimental protocols for researchers investigating the co-treatment of this compound with anti-PD-1 antibodies.

Mechanism of Action

HPK1 functions as a negative feedback regulator downstream of the T-cell receptor (TCR).[3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76.[2][4][12] This phosphorylation leads to the attenuation of downstream signaling cascades that are essential for T-cell activation, including the RAS-MAPK and NF-κB pathways.[1][13] By inhibiting HPK1, this compound prevents the phosphorylation of these downstream targets, thereby sustaining and amplifying T-cell activation signals.[4][8] This leads to increased T-cell proliferation, enhanced production of pro-inflammatory cytokines like IFN-γ and IL-2, and a more robust anti-tumor immune response.[1][2]

The combination of this compound with an anti-PD-1 antibody targets two distinct but complementary immunosuppressive pathways. While anti-PD-1 antibodies block the extrinsic PD-1/PD-L1 checkpoint axis, this compound relieves an intrinsic brake on T-cell activation. This dual approach can reinvigorate exhausted T-cells within the tumor microenvironment and enhance their ability to recognize and eliminate cancer cells, even in tumors with low antigenicity.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating HPK1 inhibitors, including this compound, alone and in combination with anti-PD-1/PD-L1 antibodies.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
IC50 (HPK1)3.5 nM-[8]
IC50 (p-SLP76)1.04 µMJurkat cells[8]
EC50 (IL-2 Secretion)1.19 µMJurkat cells[8]

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor and Anti-PD-1 Combination Therapy

Treatment GroupTumor Growth Inhibition (TGI)Tumor ModelReference
HPK1 Inhibitor ([I]) (30 mg/kg, p.o., BID)42%CT26 Syngeneic Mouse Model[14]
Anti-PD-1 (3 mg/kg, i.p.)36%CT26 Syngeneic Mouse Model[14]
HPK1 Inhibitor ([I]) + Anti-PD-195%CT26 Syngeneic Mouse Model[14]

Table 3: Clinical Trial Data for HPK1 Inhibitors in Combination with Anti-PD-1

HPK1 InhibitorCombination AgentObjective Response Rate (ORR)Disease Control Rate (DCR)Clinical Benefit Rate (CBR)Tumor TypesReference
BGB-15025Tislelizumab (anti-PD-1)18.4%57.1%30.6%Advanced Solid Tumors[15]
NDI-101150Pembrolizumab (anti-PD-1)15% (monotherapy)60% (monotherapy)25% (monotherapy)Clear Cell Renal Cell Carcinoma[16]

Signaling Pathways and Experimental Workflow

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) SLP76->Downstream_Signaling Activates HPK1->SLP76 Phosphorylates pSLP76 p-SLP76 Inhibition Inhibition pSLP76->Inhibition Leads to T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation Inhibition->Downstream_Signaling Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits In_Vivo_Workflow In Vivo this compound and Anti-PD-1 Combination Study Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38, CT26) Tumor_Growth Allow Tumors to Establish (e.g., ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Hpk1_Inhibitor This compound (e.g., 100 mg/kg, BID, p.o.) Anti_PD1 Anti-PD-1 Antibody (e.g., 10 mg/kg, i.p.) Combination This compound + Anti-PD-1 Tumor_Measurement Measure Tumor Volume (2-3 times/week) Vehicle->Tumor_Measurement Hpk1_Inhibitor->Tumor_Measurement Anti_PD1->Tumor_Measurement Combination->Tumor_Measurement Body_Weight Monitor Body Weight Tumor_Measurement->Body_Weight Endpoint Endpoint Analysis Body_Weight->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI Immune_Profiling Immune Cell Profiling (Flow Cytometry) Endpoint->Immune_Profiling Cytokine_Analysis Cytokine Analysis (ELISA, Luminex) Endpoint->Cytokine_Analysis

References

Application of Hpk1-IN-35 in CAR-T Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immune responses.[3][4] Pharmacological inhibition or genetic depletion of HPK1 has been shown to enhance the function of T-cells and Chimeric Antigen Receptor (CAR)-T cells, leading to improved tumor control.[5][6] Hpk1-IN-35 is a potent and selective small molecule inhibitor of HPK1, offering a promising tool for enhancing CAR-T cell efficacy.[7][8]

This document provides detailed application notes and protocols for the use of this compound in CAR-T cell research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[2] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately destabilizes the TCR signaling complex and attenuates T-cell activation.[1][2] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, enhancing cytokine production, and promoting T-cell effector functions.

Figure 1: Hpk1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and the general effects of HPK1 inhibition on T-cell function.

Table 1: this compound Potency and Cellular Activity [7]

ParameterValueCell Line
IC₅₀ (HPK1) 3.5 nM-
EC₅₀ (IL-2 Secretion) 1.19 µMJurkat cells
IC₅₀ (p-SLP76) 1.04 µMJurkat cells

Table 2: Effects of HPK1 Inhibition on T-Cell and CAR-T Cell Function

ParameterEffect of HPK1 InhibitionReference
IL-2 Production Increased[7][9]
IFN-γ Production Increased[10]
Granzyme B Production Increased[10]
T-Cell Proliferation Enhanced[11]
CAR-T Cell Anti-Tumor Efficacy Improved[5][6]
T-Cell Exhaustion Reduced[5][6]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the effect of this compound on CAR-T cell function.

Protocol 1: In Vitro Cytotoxicity Assay of this compound-Treated CAR-T Cells

This protocol assesses the ability of this compound to enhance the tumor-killing capacity of CAR-T cells.

Materials:

  • CAR-T cells (targeting a specific tumor antigen)

  • Target tumor cells (expressing the corresponding antigen)

  • This compound (dissolved in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • 96-well flat-bottom plates

  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

  • Plate reader

Procedure:

  • CAR-T Cell Preparation: Thaw and culture CAR-T cells in complete RPMI-1640 medium.

  • This compound Treatment: Pre-treat CAR-T cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.

  • Target Cell Seeding: Seed target tumor cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Co-culture: The next day, remove the medium from the target cells and add the pre-treated CAR-T cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Incubation: Co-culture the cells for 4-24 hours at 37°C and 5% CO₂.

  • Cytotoxicity Measurement: Measure cytotoxicity according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Calculate the percentage of specific lysis for each condition.

Cytotoxicity_Assay_Workflow CART_prep 1. Prepare CAR-T Cells HPK1_treat 2. Treat CAR-T Cells with this compound CART_prep->HPK1_treat Coculture 4. Co-culture CAR-T and Target Cells HPK1_treat->Coculture Target_seed 3. Seed Target Tumor Cells Target_seed->Coculture Measure 5. Measure Cytotoxicity Coculture->Measure Analyze 6. Analyze Data Measure->Analyze

Figure 2: Workflow for In Vitro Cytotoxicity Assay.
Protocol 2: Cytokine Release Assay

This protocol measures the production of key effector cytokines by CAR-T cells upon antigen stimulation in the presence of this compound.

Materials:

  • This compound-treated CAR-T cells (from Protocol 1)

  • Target tumor cells

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, IL-2)

  • Plate reader

Procedure:

  • Co-culture Setup: Set up the co-culture of CAR-T cells and target cells as described in Protocol 1 (steps 1-4).

  • Incubation: Incubate the co-culture for 24-48 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-γ, IL-2) in the supernatant using an ELISA or multiplex cytokine assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations for each treatment condition.

Protocol 3: Western Blot Analysis of p-SLP76

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its direct downstream target, SLP-76.

Materials:

  • CAR-T cells

  • This compound

  • Anti-CD3/CD28 beads or plate-bound antibodies for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-SLP76 (Ser376), anti-total SLP76, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • CAR-T Cell Treatment: Treat CAR-T cells with this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

  • Stimulation: Stimulate the CAR-T cells with anti-CD3/CD28 beads or plate-bound antibodies for 15-30 minutes.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the indicated primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-SLP76 signal to total SLP76 and the loading control (β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in CAR-T cell biology. By inhibiting HPK1, this compound can enhance the anti-tumor functions of CAR-T cells, including their cytotoxic activity and cytokine production. The protocols provided here offer a framework for researchers to explore the potential of this compound in improving the efficacy of CAR-T cell therapies. The provided diagrams and data tables serve as a quick reference for understanding the signaling pathways and expected outcomes.

References

Troubleshooting & Optimization

Hpk1-IN-35 Technical Support Center: Troubleshooting Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of Hpk1-IN-35. Below you will find frequently asked questions, troubleshooting guides for common solubility issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM.[1]

Q2: How should I store the this compound stock solution?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For other similar HPK1 inhibitors, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its low water solubility. A concentrated stock solution should first be prepared in DMSO.

Q4: My this compound precipitated when I diluted the DMSO stock in my aqueous experimental medium. What should I do?

A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed solutions.

Solubility and Handling Data

The following table summarizes the known solubility of this compound and provides a reference for other related HPK1 inhibitors.

CompoundSolventSolubilityNotes
This compound DMSO10 mM[1]---
HPK1-IN-2DMSO76 mg/mL (~199.75 mM)[2]Use fresh DMSO as moisture can reduce solubility.[2]
Ethanol10 mg/mL[2]---
WaterInsoluble[2]---
HPK1-IN-3DMSO83.33 mg/mL (~169.91 mM)[3]Ultrasonic bath and heating to 37°C can aid dissolution.[3]
HPK1-IN-3210% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (~4.66 mM)[4]Clear solution.[4]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (~4.66 mM)[4]Clear solution.[4]
HPK1-IN-34DMSO25 mg/mL (~55.73 mM)[5]Requires sonication and warming to 60°C.[5]

Troubleshooting Guide for Solubility Issues

This guide addresses the common problem of compound precipitation when diluting a DMSO stock solution of this compound into an aqueous medium for cell-based or biochemical assays.

G start Start: this compound precipitates upon dilution in aqueous buffer check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <0.5% (ideally ≤0.1%) check_dmso->reduce_dmso Yes check_vortex Did you vortex/mix vigorously during dilution? check_dmso->check_vortex No reduce_dmso->check_vortex vortex Add DMSO stock dropwise to aqueous buffer while vortexing check_vortex->vortex No check_temp Is the aqueous buffer cold? check_vortex->check_temp Yes vortex->check_temp warm_buffer Warm buffer to 37°C before adding compound check_temp->warm_buffer Yes check_solubilizer Still precipitating? check_temp->check_solubilizer No warm_buffer->check_solubilizer add_solubilizer Consider adding a solubilizing agent (e.g., Tween-80, Pluronic F-68) to the final solution check_solubilizer->add_solubilizer Yes fail Issue persists: Contact technical support check_solubilizer->fail No success Success: Compound is soluble add_solubilizer->success

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol: Inhibition of SLP-76 Phosphorylation in Jurkat Cells

This protocol details a cell-based assay to measure the inhibitory effect of this compound on the phosphorylation of its downstream target, SLP-76.

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis jurkat 1. Culture Jurkat cells plate 2. Plate cells (e.g., 1x10^6 cells/well) jurkat->plate add_cpd 4. Add this compound dilutions to cells (Final DMSO <0.5%). Incubate 1h. plate->add_cpd prepare_cpd 3. Prepare serial dilutions of This compound in DMSO prepare_cpd->add_cpd stimulate 5. Stimulate with anti-CD3 antibody (e.g., 1 µg/mL) add_cpd->stimulate lyse 6. Lyse cells stimulate->lyse wb 7. Western Blot for p-SLP76 (Ser376) and total SLP76 lyse->wb quantify 8. Quantify band intensity wb->quantify

Caption: Workflow for p-SLP76 inhibition assay using this compound.

Methodology:

  • Cell Culture: Culture Jurkat cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1x10^6 cells/mL.

  • Plating: Plate the Jurkat cells in a multi-well plate.

  • Compound Preparation: Prepare a 200X stock of your desired final concentrations of this compound by serial dilution in DMSO.

  • Treatment: Add the this compound dilutions to the cells. The final DMSO concentration should be kept below 0.5% to avoid solvent effects. Incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells by adding an anti-CD3 antibody (e.g., 1 µg/mL final concentration) and incubate for the desired time (e.g., 15-30 minutes).

  • Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-SLP76 (Ser376) and total SLP-76.

  • Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the bands. Quantify the band intensities to determine the IC50 of this compound.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[6] Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 at Serine 376.[7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76, which dampens the T-cell activation signal.[8] this compound is a potent inhibitor of HPK1, preventing the phosphorylation of SLP-76 and thereby enhancing T-cell activation and effector functions, such as IL-2 secretion.[9]

HPK1_Pathway TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP76 (Ser376) TC_Activation T-Cell Activation (e.g., IL-2 production) SLP76->TC_Activation Ub Ubiquitination & Degradation pSLP76->Ub Ub->SLP76 Inhibits Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits

References

Technical Support Center: Optimizing Hpk1-IN-35 for T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Hpk1-IN-35 for T-cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in T-cells?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 phosphorylates the SLP-76 adaptor protein at Serine 376.[1][4][5][6] This phosphorylation event leads to the attenuation of T-cell activation and proliferation.[3] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation, cytokine production, and proliferation.[1][4][5][6]

Q2: What is the expected effect of this compound on T-cell proliferation?

A2: this compound is expected to enhance T-cell proliferation in response to stimulation, such as with anti-CD3/CD28 antibodies.[5] This is due to the inhibition of the negative regulatory signal mediated by HPK1.[1][2] The enhancement of proliferation is often accompanied by increased production of cytokines like IL-2 and IFN-γ.[4][6]

Q3: What is a recommended starting concentration range for this compound in a T-cell proliferation assay?

A3: Based on available data for similar HPK1 inhibitors and initial characterization of this compound, a starting concentration range of 1 nM to 1 µM is recommended for a dose-response experiment. It is important to note that cytotoxicity has been observed with Hpk1-IN-3 at a concentration of 0.1 µM in peripheral blood mononuclear cells (PBMCs).[5] Therefore, it is crucial to perform a careful dose-response analysis to identify the optimal concentration that maximizes T-cell proliferation while minimizing cell death.

Q4: How can I measure the direct activity of this compound in my T-cell cultures?

A4: The most direct way to measure the activity of this compound is to assess the phosphorylation status of its downstream target, SLP-76, at Serine 376 (pSLP-76).[4][7][8] A decrease in the level of pSLP-76 upon T-cell stimulation in the presence of this compound indicates target engagement and inhibition of HPK1. This can be measured by techniques such as Western blotting or flow cytometry using a phospho-specific antibody.[4][8][9]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Staining

This protocol describes how to measure T-cell proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound (stock solution in DMSO)

  • CFSE cell proliferation kit

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T-cells using negative selection.

  • CFSE Staining:

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Plating and Treatment:

    • Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • T-Cell Stimulation:

    • Add T-cell stimulants to the wells. For example, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) or CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio.

    • Include an unstimulated control (cells with this compound but no stimulant) and a stimulated control (cells with stimulant and vehicle).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in FACS buffer (PBS with 1% FBS).

    • Acquire data on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm filter for emission.

    • Analyze the CFSE dilution profile. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

experimental_workflow cluster_prep Cell Preparation & Staining cluster_treatment Treatment & Stimulation cluster_analysis Incubation & Analysis p1 Isolate T-cells/PBMCs p2 CFSE Staining p1->p2 p3 Plate Cells p2->p3 p4 Add this compound (Dose-Response) p3->p4 p5 Add T-cell Stimulant (e.g., anti-CD3/CD28) p4->p5 p6 Incubate for 3-5 Days p5->p6 p7 Harvest Cells p6->p7 p8 Flow Cytometry Analysis p7->p8 p9 Analyze Proliferation (CFSE Dilution) p8->p9

Data Presentation

Table 1: Example Dose-Response of this compound on T-Cell Proliferation
This compound Conc. (nM)Proliferation Index% Viable Cells
0 (Vehicle)2.5 ± 0.395 ± 2
12.8 ± 0.494 ± 3
103.5 ± 0.592 ± 4
504.2 ± 0.688 ± 5
1003.8 ± 0.575 ± 8
5002.1 ± 0.450 ± 10
10001.2 ± 0.325 ± 7
Note: This is hypothetical data for illustrative purposes. Actual results may vary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low/No T-cell Proliferation in Stimulated Control - Suboptimal stimulant concentration- Poor cell health- Incorrect cell density- Titrate anti-CD3/CD28 antibodies or beads.- Use freshly isolated, healthy cells.- Ensure cell density is optimal for proliferation (e.g., 1x10^6 cells/mL).
High Background Proliferation in Unstimulated Control - Contamination (e.g., endotoxin)- Non-specific stimulation from reagents- Use endotoxin-free reagents.- Ensure all solutions are sterile.
High Cell Death Across All Conditions - High DMSO concentration- this compound cytotoxicity- Poor cell culture conditions- Ensure final DMSO concentration is ≤ 0.1%.- Perform a dose-response to find the optimal non-toxic concentration.- Use fresh media and maintain proper incubator conditions.
Inconsistent Results Between Experiments - Donor variability- Reagent variability- Inconsistent timing or technique- Use PBMCs from multiple donors.- Use the same batches of reagents.- Standardize all steps of the protocol.
Weak CFSE Signal or Poor Resolution of Peaks - Low CFSE concentration- Uneven staining- Long incubation time leading to signal loss- Titrate CFSE concentration.- Ensure single-cell suspension during staining.- Analyze at an earlier time point (e.g., day 3).

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_positive Positive Regulation cluster_negative Negative Regulation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Proliferation T-cell Proliferation & Cytokine Production SLP76->Proliferation Promotes Inhibition Attenuation of T-cell Activation pSLP76->Inhibition Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits

References

Potential off-target effects of Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This guide focuses on addressing potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of HPK1 with an IC50 value of 3.5 nM.[1] It functions as a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1, the compound prevents the phosphorylation of key downstream signaling molecules like SLP-76, leading to sustained T-cell activation and proliferation.[1][2] In cell-based assays, this compound has been shown to decrease the expression of phosphorylated SLP-76 (p-SLP76) and promote the secretion of Interleukin-2 (IL-2) in Jurkat cells.[1]

Q2: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with HPK1 inhibition. What could be the cause?

While this compound is designed to be selective, unexpected phenotypes could arise from off-target effects, where the inhibitor interacts with other kinases. Kinase inhibitors often have a degree of polypharmacology, meaning they can bind to multiple targets.[4][5] It is also possible that the observed phenotype is a downstream consequence of HPK1 inhibition that is specific to your experimental system. To investigate this, it is crucial to perform control experiments and validate on-target engagement.

Q3: What are the potential off-target kinases for this compound?

While a comprehensive public kinome scan for this compound is not available, its chemical scaffold, 7H-pyrrolo[2,3-d]pyrimidine, has been associated with the inhibition of other kinases. Therefore, researchers should be aware of potential interactions with members of the following kinase families:

  • Tec family kinases: Such as Interleukin-2-inducible T-cell kinase (Itk).[6]

  • Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][7]

  • Cyclin-Dependent Kinases (CDKs): Such as CDK2.[2][7]

  • Janus Kinases (JAKs): Some inhibitors with a similar core structure have shown activity against JAK family members.[8][9]

It is important to empirically determine the off-target profile in your specific experimental context.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential off-target effects of this compound.

Problem 1: Inconsistent or unexpected cellular phenotype.

Possible Cause: Off-target kinase inhibition.

Troubleshooting Steps:

  • Validate On-Target Engagement in Cells: Confirm that this compound is engaging with HPK1 in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. An increase in the thermal stability of HPK1 in the presence of this compound indicates target engagement.

  • Assess Downstream HPK1 Signaling: Use Western blotting to check the phosphorylation status of the direct HPK1 substrate, SLP-76, at Ser376. A dose-dependent decrease in p-SLP76 (Ser376) upon treatment with this compound would confirm on-target activity.

  • Profile Against a Kinase Panel: If off-target effects are suspected, consider profiling this compound against a panel of kinases, particularly those from the families mentioned in FAQ Q3. This can be done through commercial services offering kinase screening assays.

  • Use a Structurally Unrelated HPK1 Inhibitor: If available, use a different, structurally distinct HPK1 inhibitor as a control. If the phenotype is reproduced, it is more likely to be an on-target effect of HPK1 inhibition.

  • Rescue Experiment with HPK1 Overexpression: In certain contexts, overexpressing a wild-type or inhibitor-resistant mutant of HPK1 could help determine if the observed phenotype is due to on-target inhibition.

Problem 2: Discrepancy between biochemical IC50 and cellular EC50.

Possible Cause: Poor cell permeability, active efflux from cells, or high intracellular ATP concentrations competing with the inhibitor.

Troubleshooting Steps:

  • Evaluate Cell Permeability: Assess the intracellular concentration of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Check for ABC Transporter Activity: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases.

  • Titrate Serum Concentration: Components in the cell culture serum can bind to the inhibitor and reduce its effective concentration. Perform experiments with varying serum concentrations to assess this effect.

Data Presentation

Table 1: On-Target Activity of this compound

ParameterValueCell LineAssayReference
IC50 (HPK1) 3.5 nM-Biochemical Assay[1]
EC50 (IL-2 Secretion) 1.19 µMJurkatCellular Assay[1]
IC50 (p-SLP76) 1.04 µMJurkatWestern Blot[1]

Table 2: Representative Potential Off-Target Profile for a 7H-pyrrolo[2,3-d]pyrimidine Scaffold

This table presents a hypothetical off-target profile based on published data for structurally related compounds to guide researchers in their investigations. These are not confirmed off-targets of this compound.

KinaseFamilyPotential for InteractionRationale/Reference
Itk Tec KinaseHigh7H-pyrrolo[2,3-d]pyrimidine is a known scaffold for Itk inhibitors.[6]
EGFR Receptor Tyrosine KinaseModerateSome derivatives of this scaffold show activity against EGFR.[2][7][10]
HER2 Receptor Tyrosine KinaseModerateActivity has been observed in related compounds.[2][7]
VEGFR2 Receptor Tyrosine KinaseModerateIdentified as a target for some pyrrolo[2,3-d]pyrimidines.[2][7]
CDK2 Cyclin-Dependent KinaseLow to ModerateSome multi-targeted inhibitors with this core structure inhibit CDK2.[2][7]
JAK1/2 Janus KinaseLowOther HPK1 inhibitors have shown cross-reactivity with JAK family members.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[11][12][13][14][15]

Objective: To verify the binding of this compound to HPK1 in intact cells.

Methodology:

  • Cell Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with either vehicle (e.g., DMSO) or this compound at various concentrations for a predetermined time (e.g., 1 hour).

  • Heating: After treatment, harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the presence of soluble HPK1 in each sample by Western blotting using an anti-HPK1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble HPK1 against the temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization and therefore, target engagement.

Protocol 2: Kinobeads Competition Binding Assay for Off-Target Profiling

This protocol is a generalized procedure based on chemical proteomics approaches.[16][17][18][19][20]

Objective: To identify potential off-targets of this compound in a cellular lysate.

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cells of interest using a mild lysis buffer to maintain protein integrity and kinase activity.

  • Inhibitor Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 45 minutes at 4°C).

  • Kinobeads Pulldown: Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow kinases not bound by this compound to bind to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.

  • Data Analysis: Proteins that are true targets or off-targets of this compound will show a dose-dependent decrease in their abundance in the pulldown fractions. The IC50 for displacement from the beads can be calculated for each identified kinase.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck HPK1_inactive HPK1 (inactive) Lck->HPK1_inactive phosphorylates HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activation SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) T_Cell_Activation T-Cell Activation (IL-2 Production) SLP76->T_Cell_Activation Degradation Proteasomal Degradation pSLP76->Degradation Hpk1_IN_35 This compound Hpk1_IN_35->HPK1_active inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed CETSA Perform CETSA to confirm target engagement Start->CETSA Decision1 Target Engaged? CETSA->Decision1 pSLP76 Assess p-SLP76 levels (Western Blot) Decision2 On-Target Pathway Modulated? pSLP76->Decision2 Decision1->pSLP76 Yes ReEvaluate Re-evaluate Experiment: - Compound Integrity - Cell Line Decision1->ReEvaluate No OffTarget Investigate Off-Targets: - Kinase Screen - Kinobeads Assay Decision2->OffTarget No OnTarget Phenotype is likely On-Target Decision2->OnTarget Yes

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

Experimental_Workflow Start Experiment Start OnTargetValidation On-Target Validation Start->OnTargetValidation OffTargetID Off-Target Identification Start->OffTargetID CETSA CETSA OnTargetValidation->CETSA Western p-SLP76 Western OnTargetValidation->Western KinaseScreen Kinase Panel Screen OffTargetID->KinaseScreen Kinobeads Kinobeads Assay OffTargetID->Kinobeads DataInterpretation Data Interpretation CETSA->DataInterpretation Western->DataInterpretation KinaseScreen->DataInterpretation Kinobeads->DataInterpretation

Caption: Experimental workflow for characterizing this compound activity.

References

Technical Support Center: Managing Hpk1-IN-35 Stability and Usage in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-35. The information is designed to address common challenges encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on recommendations for similar potent kinase inhibitors, the following storage conditions are advised to maintain compound integrity:

ConditionFormStorage TemperatureRecommended Duration
Long-Term Powder-20°C3 years
In solvent-80°C6 months
Short-Term In solvent-20°C1 month

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro experiments, prepare a high-concentration stock solution in DMSO. For cellular assays, further dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Always visually inspect the solution for any precipitate before use.

Q4: I am observing inconsistent results in my long-term cell culture experiments with this compound. What could be the cause?

A4: Inconsistent results in long-term experiments can stem from several factors related to compound stability and handling:

  • Degradation in Culture Medium: Small molecules can degrade over time in aqueous and complex biological environments like cell culture media. For experiments spanning several days, it is advisable to replenish the media with freshly diluted this compound every 24-48 hours.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. As mentioned, preparing single-use aliquots is the best practice.

  • Light Exposure: While not specifically documented for this compound, many complex organic molecules are light-sensitive. It is good practice to store solutions in amber vials or cover them with foil to protect from light.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion plastics or pre-treating with a blocking agent like bovine serum albumin (BSA) might mitigate this, although this is not a commonly reported issue for this class of compounds.

Troubleshooting Guides

Problem 1: Loss of this compound Activity Over Time in a Multi-Day Experiment

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound Degradation in Media 1. Replenish Media: Change the cell culture media and re-add freshly diluted this compound every 24-48 hours. 2. Activity Check: If possible, perform a short-term functional assay (e.g., p-SLP76 inhibition) with a fresh dilution and a sample from your long-term experiment to compare activity.
Stock Solution Degradation 1. Use Fresh Aliquot: Discard the current working stock and thaw a fresh, single-use aliquot from your -80°C storage. 2. Prepare Fresh Stock: If all aliquots are old or have been stored improperly, prepare a fresh stock solution from the powder.
Improper Storage 1. Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperatures (-80°C for long-term). 2. Minimize Time at Room Temperature: When preparing dilutions, minimize the time the stock solution is at room temperature.
Problem 2: High Variability Between Replicate Wells in a Cell-Based Assay

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Dissolution 1. Ensure Complete Solubilization: Before making dilutions, ensure your DMSO stock is fully dissolved. Gentle warming and vortexing can help. 2. Serial Dilution Technique: When preparing working concentrations, ensure thorough mixing at each dilution step.
Uneven Cell Seeding 1. Homogenize Cell Suspension: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting. 2. Consistent Pipetting: Use consistent pipetting techniques for all wells.
Edge Effects in Plates 1. Avoid Outer Wells: In 96-well plates, "edge effects" can cause variability. Avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS.

Experimental Protocols

Protocol 1: Inhibition of SLP-76 Phosphorylation in Jurkat Cells

This protocol is based on the methodology described in the discovery of this compound.[1]

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.

  • Inhibitor Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 3 µM.

    • Pre-treat the cells with the diluted this compound for 1 hour.

  • Cell Stimulation: Stimulate the cells with an anti-CD3 antibody (e.g., OKT3) at a concentration of 1 µg/mL for 30 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-SLP76 (Ser376) and total SLP76.

    • Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

Protocol 2: IL-2 Secretion Assay in Jurkat Cells

This protocol is a general procedure for measuring IL-2 secretion, which is a downstream functional consequence of T-cell activation and is enhanced by HPK1 inhibition.[1][2][3]

  • Cell Culture and Seeding: Culture and seed Jurkat cells as described in Protocol 1 in a 96-well plate.

  • Inhibitor Treatment:

    • Pre-treat the cells with a range of this compound concentrations (e.g., 0-10 µM) for 24 hours.

  • Cell Stimulation: Stimulate the cells with an appropriate T-cell activator, such as plate-bound anti-CD3 antibody or a combination of PMA and Ionomycin.

  • Supernatant Collection: After the desired stimulation period (e.g., 24 hours), pellet the cells by centrifugation and carefully collect the supernatant.

  • ELISA for IL-2:

    • Quantify the concentration of IL-2 in the collected supernatants using a commercially available Human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT Gads Gads LAT->Gads SLP76 SLP-76 Gads->SLP76 HPK1 HPK1 SLP76->HPK1 Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream pSLP76 p-SLP76 (S376) HPK1->pSLP76 Phosphorylation Degradation Ubiquitination & Degradation pSLP76->Degradation IL2 IL-2 Production Downstream->IL2 Hpk1_IN_35 This compound Hpk1_IN_35->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Culture Culture Jurkat Cells Seed Seed Cells Culture->Seed Prepare_Stock Prepare this compound Stock in DMSO Aliquot Aliquot for Single Use Prepare_Stock->Aliquot Treat Treat with this compound Aliquot->Treat Seed->Treat Stimulate Stimulate (e.g., anti-CD3) Treat->Stimulate Collect_Lysate Collect Cell Lysate Stimulate->Collect_Lysate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Western Western Blot (p-SLP76) Collect_Lysate->Western ELISA ELISA (IL-2) Collect_Supernatant->ELISA

Caption: General experimental workflow for this compound.

References

Troubleshooting inconsistent results with Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of HPK1 with an IC50 value of 3.5 nM. It functions by blocking the kinase activity of HPK1, which in turn decreases the phosphorylation of downstream targets like SLP76 and promotes the secretion of IL-2 in Jurkat cells. HPK1 is a negative regulator of T-cell, B-cell, and dendritic cell signaling, so its inhibition is expected to enhance immune cell activation.

Q2: In which cell types can I expect to see effects of this compound?

HPK1 is primarily expressed in hematopoietic cells. Therefore, this compound is expected to have the most significant effects on immune cells such as T-cells, B-cells, and dendritic cells.

Q3: What is the recommended concentration range and incubation time for this compound in in vitro experiments?

Based on available data, concentrations between 0.1 µM and 3 µM for 1 hour have been shown to dose-dependently suppress the phosphorylation of SLP76 in Jurkat cells stimulated with an anti-CD3 antibody. For longer-term assays, such as IL-2 secretion, concentrations up to 10 µM for 24 hours have been used, with an EC50 of 1.19 µM for IL-2 secretion in Jurkat cells.

Troubleshooting Inconsistent Results

Problem 1: I am not observing the expected increase in T-cell activation (e.g., IL-2 secretion, proliferation).

  • Possible Cause 1: Suboptimal Cell Stimulation.

    • Recommendation: Ensure that your primary T-cell stimulation (e.g., anti-CD3/CD28 antibodies, antigens) is robust. The effect of an HPK1 inhibitor is to enhance a primary activation signal. If the initial stimulation is weak, the enhancement by this compound may not be detectable.

  • Possible Cause 2: Inappropriate Timing of Inhibitor Treatment.

    • Recommendation: The timing of this compound addition relative to cell stimulation is critical. For acute signaling events like SLP76 phosphorylation, pre-incubation with the inhibitor for at least 1 hour before stimulation is recommended. For longer-term functional outcomes like cytokine production or proliferation, the inhibitor should be present throughout the stimulation period.

  • Possible Cause 3: Cell Type and State.

    • Recommendation: The activation state and subset of your T-cells can influence their response. Naive versus memory T-cells, for example, may respond differently. Ensure consistent cell sourcing and handling.

  • Possible Cause 4: Pharmacological vs. Genetic Inhibition.

    • Recommendation: It has been noted that pharmacological inhibition of HPK1 may not fully replicate the phenotype of a genetic knockout. This could be due to incomplete inhibition or the role of HPK1 as a scaffolding protein. Consider titrating the concentration of this compound to achieve maximal kinase inhibition.

Problem 2: I am seeing high variability in my p-SLP76 Western blot results.

  • Possible Cause 1: Transient Phosphorylation Signal.

    • Recommendation: The phosphorylation of SLP76 downstream of T-cell receptor activation can be transient. It is crucial to perform a time-course experiment to determine the peak phosphorylation time point in your specific experimental system. Harvest cell lysates at several time points post-stimulation (e.g., 2, 5, 10, 30 minutes) to capture the peak signal.

  • Possible Cause 2: Inconsistent Cell Lysis and Sample Preparation.

    • Recommendation: Ensure rapid and complete cell lysis on ice using a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Quantify total protein concentration accurately and load equal amounts for SDS-PAGE.

  • Possible Cause 3: Antibody Quality.

    • Recommendation: Use a high-quality, validated antibody specific for phosphorylated SLP76 (Ser376). Ensure the antibody is used at the recommended dilution and that appropriate blocking and washing steps are performed.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 3.5 nMBiochemical Assay
p-SLP76 Inhibition (IC50) 1.04 µMJurkat cells
IL-2 Secretion (EC50) 1.19 µMJurkat cells

Experimental Protocols

Protocol 1: Inhibition of SLP76 Phosphorylation in Jurkat Cells
  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Plating: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 6-well plate.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO vehicle control for 1 hour.

  • Cell Stimulation: Stimulate the cells with an anti-CD3 antibody (e.g., 1 µg/mL) for a predetermined optimal time (e.g., 10 minutes).

  • Cell Lysis: Immediately place the plate on ice, aspirate the media, and lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-SLP76 (Ser376) and total SLP76 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

Protocol 2: IL-2 Secretion Assay in Jurkat Cells
  • Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1.

  • Inhibitor Treatment and Stimulation: Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO vehicle control. Concurrently, stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Adaptors Adaptor Proteins cluster_Kinases Kinase Cascades TCR TCR Lck Lck TCR->Lck Engagement HPK1 HPK1 (MAP4K1) Lck->HPK1 Tyr Phosphorylation (Activation) SLP76 SLP-76 JNK JNK SLP76->JNK Downstream Signaling Gads Gads HPK1->SLP76 Ser376 Phosphorylation (Inhibitory) HPK1->Gads Thr262 Phosphorylation (Inhibitory) HPK1->HPK1 HPK1->JNK Activates NFkB NF-κB HPK1->NFkB Activates PKD PKD PKD->HPK1 Ser171 Phosphorylation (Full Activation) Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits

Caption: Hpk1 Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow Start Inconsistent Results with this compound CheckStimulation Is cell stimulation (e.g., anti-CD3/CD28) robust and consistent? Start->CheckStimulation CheckTiming Is the inhibitor added at the optimal time relative to stimulation? CheckStimulation->CheckTiming Yes OptimizeStimulation Optimize stimulation conditions: - Titrate antibody concentration - Check cell viability CheckStimulation->OptimizeStimulation No CheckAssay Is the experimental assay (e.g., Western, ELISA) optimized? CheckTiming->CheckAssay Yes OptimizeTiming Perform a time-course experiment for inhibitor pre-incubation and stimulation duration CheckTiming->OptimizeTiming No OptimizeAssay Validate antibodies and reagents. Perform positive/negative controls. For WB, check for transient signals. CheckAssay->OptimizeAssay No ConsiderConcentration Titrate this compound concentration to ensure maximal kinase inhibition. CheckAssay->ConsiderConcentration Yes OptimizeStimulation->CheckStimulation OptimizeTiming->CheckTiming OptimizeAssay->CheckAssay Success Consistent Results ConsiderConcentration->Success

Caption: Troubleshooting Workflow for this compound Experiments.

Technical Support Center: Hpk1-IN-35 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing the cytotoxicity of this compound in primary cells. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in primary immune cells?

A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). As HPK1 is a negative regulator of T-cell activation, its inhibition is generally expected to enhance immune cell function rather than induce direct cytotoxicity at concentrations where it is on-target.[1][2] However, like many small molecule kinase inhibitors, off-target effects or compound-specific toxicities may be observed at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific primary cell type.

Q2: Which primary cell types are most relevant for this compound cytotoxicity studies?

A2: Given that HPK1 is predominantly expressed in hematopoietic cells, primary T-cells (both CD4+ and CD8+), B-cells, and dendritic cells are the most relevant cell types for these studies.[1] The choice of cell type should be guided by your specific research question.

Q3: What are the recommended initial concentration ranges for this compound in primary cell cytotoxicity assays?

A3: For initial screening, a broad concentration range is recommended, typically from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 50 µM) concentrations. This will help in identifying the IC50 (half-maximal inhibitory concentration) for on-target effects and any potential cytotoxic concentrations. A logarithmic serial dilution is commonly used.

Q4: How can I distinguish between on-target anti-proliferative effects and off-target cytotoxicity?

A4: This is a critical aspect of assessing kinase inhibitors. On-target effects of this compound are expected to modulate T-cell activation and proliferation in response to stimuli. Off-target cytotoxicity would manifest as a direct induction of cell death, even in resting cells. To differentiate, you can:

  • Use multiple assay endpoints: Combine a metabolic activity assay (like MTT) with a membrane integrity assay (like LDH) and an apoptosis assay (like Annexin V/PI staining).

  • Vary the stimulation conditions: Assess the effect of this compound on both resting and activated primary cells.

  • Include control compounds: Use a known cytotoxic agent as a positive control and a structurally related but inactive compound as a negative control, if available.

Troubleshooting Guides

Issue 1: High background cytotoxicity in vehicle-treated control cells.
Possible Cause Recommended Solution
Poor primary cell health Ensure optimal isolation and handling procedures for primary cells. Use freshly isolated cells whenever possible. If using cryopreserved cells, follow recommended thawing protocols to maximize viability.
Solvent toxicity (e.g., DMSO) Keep the final concentration of the vehicle (e.g., DMSO) consistent across all wells and as low as possible (typically ≤ 0.5%). Run a vehicle-only toxicity curve to determine the tolerance of your primary cells.
Contamination Regularly test cell cultures for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed.
Suboptimal culture conditions Use the recommended medium, supplements, and cell seeding density for your specific primary cell type. Ensure proper incubator conditions (temperature, CO2, humidity).
Issue 2: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH).
Possible Cause Recommended Solution
Different mechanisms of cell death detected MTT assays measure metabolic activity and can be influenced by changes in cell proliferation or metabolic state without necessarily indicating cell death.[3] LDH assays measure membrane integrity, indicating necrosis or late apoptosis.[4] Use an apoptosis-specific assay like Annexin V/PI staining to get a more complete picture.
Timing of the assay The kinetics of different cell death pathways vary. LDH release is a later event compared to the externalization of phosphatidylserine (detected by Annexin V). Perform a time-course experiment to identify the optimal endpoint for each assay.
Compound interference Some compounds can interfere with the assay reagents or readout. For example, a compound that alters cellular redox state could affect MTT results. Run compound-only controls (without cells) to check for direct interference with the assay.
Cellular effects of the compound This compound might be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (killing cells). An MTT assay would show a decrease in signal, while an LDH assay might show no change. This can be confirmed with cell cycle analysis.
Issue 3: High variability between replicate wells.
Possible Cause Recommended Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
Incomplete solubilization of formazan (MTT assay) After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down before reading the plate.[5]
Presence of air bubbles Before reading the plate, visually inspect for and remove any air bubbles in the wells, as they can interfere with absorbance or fluorescence readings.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound in Primary Human CD8+ T-Cells (72h incubation)

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptotic Cells (Annexin V+/PI-)
0 (Vehicle)100 ± 4.55.2 ± 1.13.1 ± 0.8
0.0198.2 ± 5.15.5 ± 1.33.5 ± 0.9
0.195.6 ± 4.86.1 ± 1.54.2 ± 1.1
192.3 ± 6.27.3 ± 1.85.8 ± 1.4
1075.4 ± 7.115.8 ± 2.518.9 ± 2.7
2548.9 ± 8.535.2 ± 3.942.5 ± 4.1
5021.3 ± 6.968.7 ± 5.275.3 ± 5.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Assay Protocol
  • Cell Plating: Seed primary cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Addition: Add 100 µL of medium containing 2x the final concentration of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove 150 µL of the supernatant and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Readout: Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm with a reference wavelength of 630 nm.

LDH Cytotoxicity Assay Protocol
  • Cell Plating and Compound Addition: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for:

    • Spontaneous LDH release: Cells with vehicle control.

    • Maximum LDH release: Cells with a lysis buffer (e.g., 1% Triton X-100) added 30 minutes before the end of incubation.

    • Medium background: Medium only.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm with a reference wavelength of 690 nm.[6]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V/PI Apoptosis Assay Protocol
  • Cell Plating and Treatment: Plate cells in a 24-well plate at an appropriate density and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Visualizations

Hpk1_Signaling_Pathway cluster_signaling Intracellular Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 Hpk1 Hpk1 SLP76->Hpk1 Recruitment & Activation Hpk1->SLP76 Negative Feedback (Phosphorylation) Downstream Downstream Signaling (e.g., JNK, NF-κB) Hpk1->Downstream Negative Regulation Hpk1_IN_35 This compound Hpk1_IN_35->Hpk1 Inhibition T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->T_Cell_Activation

Caption: Simplified Hpk1 signaling pathway in T-cells.

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Start: Primary Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment MTT MTT Assay (Metabolic Activity) treatment->MTT LDH LDH Assay (Membrane Integrity) treatment->LDH AnnexinV Annexin V/PI Assay (Apoptosis) treatment->AnnexinV analysis Data Analysis: Calculate % Viability/ Cytotoxicity/Apoptosis MTT->analysis LDH->analysis AnnexinV->analysis interpretation Interpret Results: On-target vs. Off-target Effects analysis->interpretation end End: Determine Therapeutic Window interpretation->end

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Tree start High Cytotoxicity Observed q1 Is cytotoxicity high in vehicle control? start->q1 a1_yes Check: - Cell Health - Solvent Concentration - Contamination q1->a1_yes Yes q2 Are results from different assays discrepant? q1->q2 No a2_yes Consider: - Different death mechanisms - Assay timing - Compound interference q2->a2_yes Yes q3 Is it true cytotoxicity or reduced proliferation? q2->q3 No a3_cyto Confirmed Cytotoxicity: Investigate Off-Target Effects q3->a3_cyto Cytotoxicity (e.g., LDH+, Annexin V+) a3_prolif Reduced Proliferation: Investigate On-Target (Cytostatic) Effects q3->a3_prolif Proliferation (e.g., MTT low, LDH-)

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

How to minimize batch-to-batch variability of Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Hpk1-IN-35. Our goal is to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound, offering potential causes and solutions to minimize variability between different batches.

Q1: We are observing a significant difference in the IC50 value of this compound between two different batches. What could be the cause?

A1: Discrepancies in IC50 values between batches of this compound can stem from several factors:

  • Purity and Impurities: The most common cause is variability in the purity of the compound. Different synthesis and purification processes can lead to varying levels and types of impurities. Some impurities might be inert, while others could have inhibitory or enhancing effects on Hpk1 or other cellular components, leading to altered apparent activity.

  • Compound Stability and Degradation: this compound, like many small molecules, can degrade over time if not stored correctly. Exposure to light, moisture, or improper temperatures can lead to the formation of degradation products with reduced or no activity.

  • Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, resulting in a higher apparent IC50. The solubility can be affected by the physical form (e.g., crystalline vs. amorphous) of the solid, which may vary between batches.

  • Assay Conditions: Variations in experimental conditions such as ATP concentration, enzyme concentration, substrate concentration, and incubation times can significantly impact the measured IC50.[1] It is crucial to maintain consistent assay parameters when comparing different batches.

Recommended Actions:

  • Verify Certificate of Analysis (CoA): Always review the CoA for each batch. Compare the purity data (typically from HPLC or LC-MS) and ensure it meets your experimental requirements.

  • Perform Quality Control Checks: If you suspect variability, it is advisable to perform in-house quality control. This can include analytical chemistry techniques to confirm purity and identity, as detailed in our Experimental Protocols section.

  • Ensure Proper Solubilization: Follow a consistent and validated solubilization protocol. Use fresh, high-quality solvents. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.

  • Standardize Assay Protocol: Use a standardized and well-documented protocol for your kinase assays. Include a positive control (a known Hpk1 inhibitor with a consistent source) and a negative control in every experiment to monitor assay performance.

Q2: Our recent batch of this compound is showing lower than expected potency in our cell-based assays.

A2: Reduced potency in cell-based assays can be due to the reasons mentioned in Q1, but also includes cell-specific factors:

  • Cellular Permeability: Differences in the physical properties of the compound between batches (e.g., salt form, crystallinity) could potentially affect its ability to cross the cell membrane.

  • Interaction with Cellular Components: Impurities in a new batch might interact with cellular transporters or other proteins, affecting the intracellular concentration of this compound.

  • Cell Health and Passage Number: The health, passage number, and confluency of your cell line can significantly impact their response to inhibitors.

Recommended Actions:

  • Confirm Compound Integrity: First, rule out issues with the compound itself by performing the quality control checks described in A1.

  • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments.

  • Perform a Dose-Response Curve: Run a full dose-response curve for each new batch to accurately determine its potency (e.g., EC50) in your specific cellular model.

  • Use a Reference Batch: If possible, always compare a new batch to a previously validated "gold standard" batch in parallel experiments.

Q3: How should I properly store and handle this compound to ensure its stability and minimize variability?

A3: Proper storage and handling are critical for maintaining the integrity of this compound.

  • Solid Compound: Store the solid compound as recommended on the Certificate of Analysis, which is often at -20°C or -80°C for long-term storage.[2][3] Keep the container tightly sealed to protect it from moisture and light.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -80°C.[2]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as they are more prone to degradation.

Q4: We suspect our this compound may have degraded. How can we check this?

A4: Suspected degradation can be investigated using analytical chemistry methods:

  • HPLC/UPLC Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) can be used to assess the purity of your sample. A degraded sample will often show additional peaks corresponding to degradation products and a decrease in the area of the main peak.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weight of the compound and its degradation products. This can help confirm the identity of the main peak and provide clues about the nature of the degradation.

Refer to the Experimental Protocols section for a general procedure on how to perform these checks.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available information. Note that cellular potencies can be highly dependent on the cell line and assay conditions.

ParameterValueSource
IC50 (Biochemical) 3.5 nM[4][5][6][7]
EC50 (Jurkat cells, IL-2 secretion) 1.19 µM[4][6]
IC50 (Jurkat cells, p-SLP76) 1.04 µM[4][6]
Molecular Weight 584.69 g/mol [4]
Molecular Formula C30H32N8O3S[4]
Recommended Storage (Solid) Refer to Certificate of Analysis[4][6]
Recommended Storage (Stock Solution) -80°C (up to 6 months), -20°C (up to 1 month)[2][3]

Experimental Protocols

These protocols provide a general framework for the quality control of this compound batches. It is recommended to adapt these protocols to your specific laboratory equipment and capabilities.

Protocol 1: Purity and Identity Verification by LC-MS

Objective: To confirm the identity and assess the purity of a batch of this compound.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • HPLC or UPLC system coupled to a mass spectrometer

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of ACN and water.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000

    • Data Analysis:

      • Integrate the peak area of the UV chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

      • Examine the mass spectrum of the main peak. The observed m/z should correspond to the expected molecular weight of this compound ([M+H]+ ≈ 585.7).

Protocol 2: In Vitro HPK1 Kinase Activity Assay

Objective: To determine the IC50 of a batch of this compound in a biochemical assay.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

  • ATP

  • This compound sample, serially diluted

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, TR-FRET reagents)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

    • Prepare a solution of HPK1 enzyme in kinase assay buffer.

    • Prepare a solution of substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for HPK1.[1]

  • Assay Procedure:

    • Add the diluted this compound or DMSO vehicle control to the wells of a microplate.

    • Add the HPK1 enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the signal on a microplate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Hpk1 Signaling Pathway

The following diagram illustrates the central role of HPK1 as a negative regulator in T-cell receptor (TCR) signaling. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of the immune response.[8][9] this compound inhibits this kinase activity, thereby promoting T-cell activation.

Hpk1_Signaling_Pathway cluster_TCell T-Cell TCR TCR Engagement Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates Downstream Downstream Signaling (e.g., NF-κB, JNK) LAT_SLP76->Downstream Promotes p_SLP76 p-SLP76 HPK1->p_SLP76 Phosphorylates Degradation 14-3-3 Binding & SLP-76 Degradation p_SLP76->Degradation Leads to Degradation->LAT_SLP76 Inhibits Complex Stability Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits

Caption: Hpk1 signaling pathway in T-cells and the inhibitory action of this compound.

Troubleshooting Workflow for Batch-to-Batch Variability

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the batch-to-batch variability of this compound.

Troubleshooting_Workflow Start Start: Inconsistent Results with New this compound Batch Check_CoA 1. Review Certificate of Analysis (CoA) for both batches Start->Check_CoA Purity_Diff Significant Difference in Purity? Check_CoA->Purity_Diff Perform_QC 2. Perform In-House QC (LC-MS, NMR if possible) Purity_Diff->Perform_QC Yes Check_Storage 3. Review Storage & Handling (Solid & Stock Solutions) Purity_Diff->Check_Storage No QC_Fail QC Confirms Impurity/Degradation? Perform_QC->QC_Fail Contact_Supplier Contact Supplier for Replacement & Report Findings QC_Fail->Contact_Supplier Yes QC_Fail->Check_Storage No Storage_Issue Improper Storage or Freeze-Thaw Cycles? Check_Storage->Storage_Issue New_Aliquot Prepare Fresh Stock from Solid & Re-test Storage_Issue->New_Aliquot Yes Check_Assay 4. Review Experimental Protocol (Reagents, Cells, Controls) Storage_Issue->Check_Assay No Resolved Issue Resolved New_Aliquot->Resolved Assay_Var Potential Assay Variability? Check_Assay->Assay_Var Assay_Var->Contact_Supplier No, Issue Persists Standardize_Assay Standardize Protocol, Run Batches in Parallel with Controls Assay_Var->Standardize_Assay Yes Standardize_Assay->Resolved

Caption: A step-by-step workflow for troubleshooting this compound batch variability.

References

Addressing poor in vivo bioavailability of Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo bioavailability with Hpk1-IN-35, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation.[2][5] By inhibiting HPK1, this compound blocks this negative regulatory pathway, which is intended to enhance T-cell-mediated anti-tumor immune responses.[6][7]

Q2: Why am I observing low in vivo bioavailability with this compound?

A2: Poor in vivo bioavailability is a common challenge with many small molecule kinase inhibitors.[8][9][10] The reasons are often multifaceted and can include low aqueous solubility, high lipophilicity, first-pass metabolism, and poor absorption from the gastrointestinal tract.[8][9] For many kinase inhibitors, low solubility is a primary contributor to variable and low absorption.[11]

Q3: What are the potential consequences of poor bioavailability for my experiments?

Q4: Are there alternative strategies to direct inhibition of Hpk1?

A4: While this compound is a kinase inhibitor, other approaches to modulate the Hpk1 pathway exist, such as using PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of the HPK1 protein.[12] This strategy can sometimes overcome resistance mechanisms that develop against small molecule inhibitors.[12]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and address poor in vivo bioavailability of this compound.

Step 1: Characterize the Physicochemical Properties

Before modifying your formulation, it is crucial to understand the underlying physicochemical properties of this compound that may be contributing to its poor bioavailability.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueImplication for Bioavailability
Molecular Weight550 g/mol High MW can sometimes negatively impact permeability.
LogP4.5High lipophilicity can lead to poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 0.1 µg/mLVery low solubility is a major barrier to absorption.
pKa2.8 (acidic), 8.5 (basic)Ionization state will vary in the GI tract, affecting solubility.
Step 2: Formulation Optimization

Improving the formulation is often the most effective way to enhance the bioavailability of poorly soluble compounds.

Table 2: Comparison of Formulation Strategies (Hypothetical Data)

FormulationCompositionMean Peak Plasma Concentration (Cmax) (ng/mL)Mean Area Under the Curve (AUC) (ng*h/mL)
Aqueous Suspension This compound in 0.5% methylcellulose50 ± 15150 ± 40
Lipid-Based Formulation This compound in a self-emulsifying drug delivery system (SEDDS)250 ± 60900 ± 180
Amorphous Solid Dispersion This compound dispersed in a polymer matrix (e.g., PVP/VA)350 ± 801200 ± 250
Lipophilic Salt Docusate salt of this compound in a lipid-based formulation450 ± 1001600 ± 300
  • Recommendation: Based on the hypothetical data, exploring lipid-based formulations, amorphous solid dispersions, or the use of lipophilic salts could significantly improve the bioavailability of this compound.[8][9][13]

Step 3: Re-evaluate the Dosing Regimen and Route of Administration

If formulation optimization is not feasible or does not yield sufficient improvement, consider altering the experimental protocol.

  • Dose Escalation: Are you using a sufficient dose? It's possible that the current dose is too low to achieve therapeutic concentrations, especially with poor bioavailability.

  • Alternative Routes: While oral administration is common, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism. An IV administration will help determine the absolute bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.

  • Formulation Preparation:

    • Dissolve this compound in the selected oil at a concentration of 10 mg/mL with gentle heating (40-50°C) and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant.

    • The final mixture should be a clear, homogenous solution.

  • Administration: For oral gavage in mice, disperse the SEDDS formulation in water immediately prior to administration.

Protocol 2: In Vivo Bioavailability Study in Mice
  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Groups:

    • Group 1: this compound formulated in an aqueous suspension (e.g., 0.5% methylcellulose) administered orally (PO).

    • Group 2: this compound formulated in an optimized formulation (e.g., SEDDS) administered orally (PO).

    • Group 3: this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 50% water) administered intravenously (IV) for determination of absolute bioavailability.

  • Dosing:

    • PO: 10 mg/kg

    • IV: 2 mg/kg

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Hpk1_Signaling_Pathway cluster_pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates T_Cell_Activation_Up Enhanced T-Cell Activation pSLP76 p-SLP-76 Degradation SLP-76 Degradation pSLP76->Degradation T_Cell_Activation_Down Reduced T-Cell Activation Degradation->T_Cell_Activation_Down Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits Bioavailability_Workflow start Start: Poor Bioavailability of this compound formulation Formulation Optimization (e.g., SEDDS, ASD) start->formulation dosing Animal Dosing (PO, IV) formulation->dosing sampling Blood Sampling (Time Course) dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Analysis (Cmax, AUC) analysis->pk_calc evaluation Evaluate Improvement pk_calc->evaluation success Proceed with Efficacy Studies evaluation->success Sufficient Exposure failure Further Optimization or Alternative Strategy evaluation->failure Insufficient Exposure Troubleshooting_Tree start Issue: Poor In Vivo Efficacy check_pk Was pharmacokinetic analysis performed? start->check_pk no_pk Perform PK study to confirm exposure check_pk->no_pk No low_exposure Is plasma exposure (AUC) low? check_pk->low_exposure Yes no_pk->low_exposure yes_low_exposure Improve Formulation (e.g., SEDDS, lipophilic salt) low_exposure->yes_low_exposure Yes adequate_exposure Is plasma exposure adequate? low_exposure->adequate_exposure No re_evaluate Re-evaluate formulation and dosing yes_low_exposure->re_evaluate yes_adequate_exposure Investigate other factors: - Target engagement - Tumor penetration - In vivo model suitability adequate_exposure->yes_adequate_exposure Yes adequate_exposure->re_evaluate No

References

Technical Support Center: Interpreting Unexpected Phenotypes with Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes when using Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of HPK1 with an IC50 value of 3.5 nM.[1] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1, this compound is expected to block the phosphorylation of downstream targets, such as SLP-76, leading to enhanced T-cell activation and increased production of cytokines like IL-2.[1][4]

Q2: I'm observing weaker than expected enhancement of T-cell activation. What are the possible causes?

Several factors could contribute to a weaker than expected phenotype:

  • Suboptimal Compound Concentration: Ensure this compound is used at an effective concentration. The reported EC50 for IL-2 secretion in Jurkat cells is 1.19 μM.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cell Health and Stimulation: The viability and activation state of your T-cells are critical. Ensure cells are healthy and properly stimulated (e.g., with anti-CD3/anti-CD28 antibodies) to induce a robust baseline response that can be further enhanced by HPK1 inhibition.

  • Assay Sensitivity: The assay used to measure T-cell activation (e.g., IL-2 ELISA, proliferation assay) may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or optimizing your current assay.

  • Incorrect Experimental Timing: The kinetics of HPK1 inhibition and downstream signaling events are important. Optimize the incubation time with this compound and the time of measurement post-stimulation.

Q3: My results show an unexpected decrease in cell viability. Is this compound cytotoxic?

While this compound is designed to be a selective kinase inhibitor, off-target effects are a possibility with any small molecule inhibitor and can sometimes lead to cytotoxicity.[5] It is crucial to perform a dose-response cell viability assay (e.g., MTT or Real-Time Glo assay) to determine the cytotoxic concentration of this compound in your specific cell line. If cytotoxicity is observed at concentrations required for HPK1 inhibition, consider the following:

  • Off-Target Kinase Inhibition: this compound may be inhibiting other kinases essential for cell survival. Kinome-wide selectivity profiling would be necessary to identify potential off-target kinases.

  • Activation of Apoptotic Pathways: Inhibition of HPK1 or an off-target kinase could paradoxically lead to the activation of pro-apoptotic signaling pathways.

Q4: I'm observing modulation of signaling pathways other than the canonical HPK1/SLP-76 axis. Why is this happening?

This could be due to several reasons:

  • Off-Target Effects: As with cytotoxicity, off-target inhibition of other kinases can lead to the modulation of unexpected signaling pathways. The structural similarity of ATP-binding sites across the kinome makes absolute specificity challenging to achieve.[5]

  • Pathway Crosstalk: The signaling pathways within a cell are highly interconnected. Inhibition of HPK1 may lead to compensatory changes or feedback loops in other pathways that are not directly targeted by the inhibitor.

  • Non-Canonical HPK1 functions: HPK1 may have functions that are not yet fully understood or are cell-type specific. Your experiment might be uncovering a novel role for HPK1.

Troubleshooting Guide

This guide provides a structured approach to interpreting and troubleshooting unexpected experimental outcomes with this compound.

Problem 1: Inconsistent or No Effect on Target Engagement (p-SLP-76 levels)
Possible Cause Recommended Action
Antibody Quality Validate your anti-phospho-SLP-76 (p-SLP-76) antibody. Run positive and negative controls (e.g., stimulated vs. unstimulated cells, cells treated with a known HPK1 activator/inhibitor).
Lysate Preparation Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation state of SLP-76.
Western Blotting Technique Optimize your Western blotting protocol, including protein loading amounts, transfer efficiency, and antibody concentrations.
Inhibitor Potency Confirm the potency of your this compound stock. If possible, test its activity in a biochemical kinase assay.
Cellular ATP Concentration High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency in cellular assays compared to biochemical assays.[2]
Problem 2: Unexpected Changes in Cytokine Profiles (Other than IL-2)
Possible Cause Recommended Action
Broad Immune Modulation HPK1 is expressed in various immune cells, including B cells and dendritic cells.[6] Inhibition of HPK1 in these cells could lead to a complex cytokine response. Analyze the cytokine profile of a purified T-cell population to isolate the effects.
Off-Target Kinase Inhibition This compound may inhibit other kinases involved in cytokine regulation. Perform a kinome-wide selectivity screen to identify potential off-targets.
Activation of Different T-cell Subsets The observed cytokine profile might be due to the preferential activation of a specific T-cell subset (e.g., Th1, Th2, Th17). Use flow cytometry to characterize the responding T-cell populations.
Problem 3: Paradoxical Pathway Activation
Possible Cause Recommended Action
Feedback Loop Disruption Inhibition of a negative regulator like HPK1 can disrupt feedback loops, leading to the hyperactivation of upstream or parallel pathways.
Scaffolding Function Interference Besides its kinase activity, HPK1 has scaffolding functions. An inhibitor might alter these protein-protein interactions in unexpected ways.
Off-Target Activation Some kinase inhibitors have been shown to paradoxically activate certain kinases. This is a complex phenomenon that may involve stabilizing an active conformation of an off-target kinase.

Data Presentation

Table 1: this compound Activity Profile

ParameterValueCell Line/SystemReference
IC50 (HPK1) 3.5 nMBiochemical Assay[1]
EC50 (IL-2 Secretion) 1.19 µMJurkat cells[4]
p-SLP-76 Inhibition IC50 1.04 µMJurkat cells[4]

Experimental Protocols

Western Blot for Phospho-SLP-76 (p-SLP-76)
  • Cell Lysis:

    • Culture Jurkat cells to the desired density.

    • Treat cells with this compound at various concentrations for 1 hour.

    • Stimulate cells with anti-CD3 antibody (e.g., 1 µg/mL) for the optimal time determined for your system.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

    • Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[7][8][9]

IL-2 Secretion ELISA
  • Cell Culture and Treatment:

    • Seed Jurkat cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Pre-treat cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for 16-24 hours.[10]

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an anti-human IL-2 capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with assay diluent (e.g., PBS with 10% FBS) for 1 hour at room temperature.

    • Add cell culture supernatants and IL-2 standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated anti-human IL-2 detection antibody. Incubate for 1 hour.

    • Wash the plate and add streptavidin-HRP. Incubate for 1 hour.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.[10][11]

Cell Viability Assay (MTT Assay)
  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density appropriate for your cell line.

    • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 1-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength between 540 and 590 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.[12]

Visualizations

Hpk1_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits Downstream Downstream Signaling (e.g., PLCγ1, Vav) SLP76->Downstream pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibits Degradation 14-3-3 binding & Proteasomal Degradation pSLP76->Degradation Degradation->Downstream Inhibits Activation T-Cell Activation (IL-2, Proliferation) Downstream->Activation

Caption: Simplified HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Verify On-Target Effect (p-SLP-76 levels) Start->Check_On_Target Check_Viability Assess Cell Viability (MTT/Real-Time Glo) Start->Check_Viability Check_Conc Confirm Inhibitor Concentration & Potency Start->Check_Conc Investigate_Off_Target Investigate Off-Target Effects Check_On_Target->Investigate_Off_Target If on-target effect is confirmed Check_Viability->Investigate_Off_Target If cytotoxicity is independent of expected phenotype Check_Conc->Check_On_Target Kinome_Scan Kinome Scan Investigate_Off_Target->Kinome_Scan Pathway_Analysis Broader Pathway Analysis (e.g., Phospho-proteomics) Investigate_Off_Target->Pathway_Analysis Conclusion Formulate Hypothesis: Off-target effect, pathway crosstalk, or novel HPK1 function Kinome_Scan->Conclusion Pathway_Analysis->Conclusion

Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.

References

Hpk1-IN-35 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-35. This guide provides researchers, scientists, and drug development professionals with essential information, experimental best practices, and troubleshooting advice for the effective use of this compound, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting the kinase activity of HPK1, this compound blocks the phosphorylation of downstream substrates like SLP-76, thereby enhancing T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[1]

Q2: What are the key in vitro activity values for this compound?

A2: this compound has demonstrated potent activity in both biochemical and cellular assays. Key values are summarized in the table below.

Q3: What is the difference between the biochemical IC50 and the cellular IC50/EC50?

A3: The biochemical IC50 (3.5 nM) measures the concentration of this compound required to inhibit the activity of the isolated HPK1 enzyme by 50% in a cell-free system. The cellular IC50 (1.04 µM for p-SLP76 inhibition) is the concentration needed to achieve 50% inhibition of a specific target inside a living cell. The cellular EC50 (1.19 µM for IL-2 secretion) is the concentration that produces 50% of the maximum biological effect (in this case, IL-2 production). The difference in these values is expected, as factors like cell membrane permeability, intracellular ATP concentrations, and the presence of other cellular components can influence the inhibitor's effectiveness in a cellular context.

Q4: What is the recommended starting concentration for my experiments?

A4: For cellular assays, a good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on published data, significant inhibition of p-SLP76 and induction of IL-2 secretion in Jurkat cells are observed within this range.[1] For in vitro kinase assays, a starting concentration of 5-10 times the biochemical IC50 (approximately 17.5-35 nM) is recommended to achieve complete inhibition. Always perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: What is the kinase selectivity profile of this compound?

A5: The original publication describing this compound states that it was tested against a panel of kinases and showed "favorable selectivity".[2] However, the detailed quantitative data from this selectivity panel is not publicly available in the publication's abstract. Therefore, it is crucial for researchers to be aware of potential off-target effects.

Q6: What vehicle should I use to dissolve and dilute this compound?

A6: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, this stock solution should then be diluted in your culture medium to the final desired concentration. It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest inhibitor concentration, to account for any effects of the solvent itself.

Data Presentation

ParameterValueAssay SystemReference
Biochemical IC50 3.5 nMIn vitro HPK1 kinase assay[1]
Cellular IC50 1.04 µMInhibition of p-SLP76 in Jurkat cells[1]
Cellular EC50 1.19 µMIL-2 secretion in Jurkat cells[1]

Mandatory Visualizations

Hpk1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck CD3 CD3 HPK1 HPK1 (MAP4K1) Lck->HPK1 Phosphorylation (Activation) SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP76 (Ser376) Degradation Ubiquitination & Degradation pSLP76->Degradation Downstream Downstream T-Cell Activation Inhibited Degradation->Downstream Hpk1_IN_35 This compound Hpk1_IN_35->HPK1

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare this compound Stock (e.g., 10 mM in DMSO) D 4. Prepare Serial Dilutions of this compound in Media A->D B 2. Culture Cells (e.g., Jurkat T-cells) C 3. Seed Cells B->C E 5. Add Inhibitor & Vehicle Control to Cells and Incubate C->E D->E F 6. Stimulate T-Cell Receptor (e.g., anti-CD3/CD28) E->F G 7a. Harvest Supernatant for IL-2 ELISA F->G H 7b. Lyse Cells for Western Blot (p-SLP76) F->H I 8. Analyze Data (Dose-Response Curves) G->I H->I Troubleshooting_Tree Start Experiment Fails: Unexpected Results Q1 Is the on-target effect (e.g., p-SLP76 inhibition) observed? Start->Q1 Q2 Are there off-target effects (e.g., cell death)? Q1->Q2 Yes A1 Check inhibitor activity: - Increase concentration - Use fresh compound - Verify stimulation Q1->A1 No A2 Check experimental variability: - Pipetting accuracy - Cell seeding consistency - Inhibitor solubility Q2->A2 No A3 Minimize off-target effects: - Lower inhibitor concentration - Reduce DMSO concentration - Use orthogonal control Q2->A3 Yes A4 Review protocol: - Check incubation times - Validate antibodies/reagents - Include all proper controls A1->A4 A2->A4 A3->A4

References

Validation & Comparative

A Comparative Guide to Selective HPK1 Inhibitors for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular negative regulator of immune cell function.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening anti-tumor immune responses.[3][4][5] Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance T-cell activation and proliferation, increase cytokine production, and potentially overcome resistance to existing checkpoint inhibitors.[1][6]

This guide provides an objective comparison of Hpk1-IN-35 against other notable selective HPK1 inhibitors, supported by experimental data to aid researchers in selecting appropriate tool compounds for their studies.

Performance Comparison of Selective HPK1 Inhibitors

The potency and cellular activity of HPK1 inhibitors are critical parameters for their utility in research and potential therapeutic development. The following table summarizes key quantitative data for this compound and several other well-characterized selective inhibitors.

Inhibitor NameBiochemical IC50 (HPK1)Cellular p-SLP76 (S376) InhibitionCellular IL-2 SecretionNotes
This compound 3.5 nMIC50 = 1.04 µM (Jurkat)EC50 = 1.19 µM (Jurkat)A potent 7H-Pyrrolo[2,3-d]pyrimidine derivative.
Compound 22 0.061 nMEC50 = 78 nM (PBMC)-A highly potent diaminopyrimidine carboxamide.[3][7]
HMC-B17 1.39 nM-EC50 = 11.56 nM (Jurkat)Orally bioavailable; potentiates anti-PD-L1 efficacy.[8][9]
BMS Compound K 2.6 nM-->50-fold greater selectivity than other MAP4K family members.[3]
XHS 2.6 nMIC50 = 0.6 µM (PBMC)-Indazole inhibitor with 751-fold selectivity over JAK1.[3][10]
Arcus Cpd [I] <100 nMIC50 <100 nM (Jurkat)-Data from patent disclosure for an exemplified compound.[11]
Unnamed Cpd -IC50 = 3 nM (Jurkat)EC50 = 1.5 nM (T-cell)Achieved sustained IL-2 elevation with minimal cytotoxicity.[12]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMC: Peripheral Blood Mononuclear Cells. Jurkat: Human T-lymphocyte cell line.

Selectivity Profile

High selectivity is crucial to minimize off-target effects and ensure that observed biological outcomes are due to the inhibition of HPK1.

Inhibitor NameSelectivity Profile
BMS Compound K >50-fold selectivity against other MAP4K family members.[3]
XHS Highly selective for HPK1 over JAK1 (751-fold).[10]
Compound 7h In a 376-member kinase panel, only MAP4K3 was inhibited >50% at 20 nM.[13]

Signaling & Experimental Workflows

To understand the context of these inhibitors, it is essential to visualize both the biological pathway they target and the experimental process used for their characterization.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Activation TCR TCR Engagement Lck Lck TCR->Lck Activates SLP76_inactive SLP-76 Lck->SLP76_inactive Activates HPK1_inactive HPK1 Lck->HPK1_inactive Activates PLCg1 PLCγ1 Activation SLP76_inactive->PLCg1 PROMOTES SLP76_pS376 p-SLP76 (S376) (Inactive) IL2 IL-2 Production PLCg1->IL2 HPK1_active Active HPK1 HPK1_inactive->HPK1_active Autophosphorylation HPK1_active->SLP76_inactive Phosphorylates (S376) SLP76_pS376->PLCg1 BLOCKS Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->HPK1_active INHIBITS

HPK1's negative feedback loop in TCR signaling.

Inhibitor_Discovery_Workflow A Compound Library Screening (HTS or Virtual Screening) B Biochemical Kinase Assay (Determine IC50) A->B Identify Hits C Cellular Target Engagement (p-SLP76 Assay) B->C Confirm Potency D Cellular Functional Assay (IL-2 Secretion Assay) C->D Validate Cellular Activity E Kinome-wide Selectivity (Selectivity Profiling) D->E Assess Specificity F Lead Optimization & In Vivo Studies E->F Select Lead Candidate

Typical workflow for HPK1 inhibitor discovery.

Experimental Protocols

Standardized assays are fundamental for the direct comparison of inhibitor performance. Below are detailed methodologies for key experiments.

Biochemical HPK1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1.

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay like the HotSpot™ platform.[14] These measure the phosphorylation of a generic substrate (e.g., Myelin Basic Protein) or a specific peptide by the HPK1 enzyme in the presence of ATP.[15]

  • Protocol Outline:

    • Recombinant human HPK1 enzyme is incubated with the test inhibitor at various concentrations in a kinase assay buffer.

    • The kinase reaction is initiated by adding a solution containing the peptide substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. In TR-FRET, this involves adding detection reagents (e.g., a europium-labeled antibody and a fluorescent tracer) and measuring the FRET signal.[16]

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular p-SLP76 (S376) Inhibition Assay

This assay measures the inhibitor's ability to block HPK1's activity inside a relevant cell line, confirming target engagement.

  • Principle: Upon T-cell activation, HPK1 phosphorylates its direct substrate, SLP-76, at the Serine 376 (S376) site.[6][17][18] This assay quantifies the level of p-SLP76 (S376) in stimulated T-cells treated with the inhibitor.

  • Protocol Outline:

    • Human T-cells (e.g., Jurkat cells or primary PBMCs) are pre-incubated with serial dilutions of the test inhibitor.[19]

    • Cells are stimulated to activate the TCR pathway, typically using anti-CD3/CD28 antibodies.

    • After stimulation, cells are lysed to release proteins.

    • The level of p-SLP76 (S376) is measured using methods such as Western Blot, flow cytometry with a phospho-specific antibody, or a quantitative immunoassay like AlphaLISA.[11][19]

    • The IC50 value is determined by plotting the reduction in the p-SLP76 signal against the inhibitor concentration.

IL-2 Secretion Assay

This functional assay assesses the downstream consequence of HPK1 inhibition, which should be an enhancement of T-cell effector function.

  • Principle: Inhibition of the negative regulator HPK1 leads to enhanced TCR signaling, resulting in increased production and secretion of the cytokine Interleukin-2 (IL-2).[6]

  • Protocol Outline:

    • Jurkat cells or, more physiologically, human PBMCs are incubated with varying concentrations of the test inhibitor.

    • The cells are activated with anti-CD3/CD28 antibodies or other appropriate stimuli.

    • The cells are incubated for a period (e.g., 24-72 hours) to allow for cytokine production and secretion.

    • The cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using a sensitive immunoassay, such as an ELISA or a cytokine bead array (CBA).[19]

    • The EC50 value, representing the concentration at which the inhibitor produces half of its maximal effect on IL-2 secretion, is calculated.

References

Validating Hpk1-IN-35's On-Target Effects: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hpk1-IN-35 with other hematopoietic progenitor kinase 1 (Hpk1) inhibitors, supported by experimental data. It further details the use of CRISPR-Cas9 technology to validate the on-target effects of this compound, ensuring a thorough understanding of its mechanism and specificity.

Introduction to Hpk1 and Its Inhibition

Hematopoietic progenitor kinase 1 (Hpk1), also known as mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates downstream signaling molecules, such as SLP-76, leading to an attenuation of T-cell activation and proliferation. This immunosuppressive function makes Hpk1 an attractive therapeutic target in immuno-oncology. By inhibiting Hpk1, the aim is to enhance T-cell-mediated anti-tumor immunity.[1][3]

This compound is a potent and selective inhibitor of Hpk1, demonstrating significant potential in preclinical studies. This guide will delve into its performance in comparison to other known Hpk1 inhibitors and provide a detailed protocol for validating its on-target effects using CRISPR-Cas9 gene editing.

Hpk1 Signaling Pathway and Inhibitor Action

The following diagram illustrates the Hpk1 signaling cascade and the point of intervention for inhibitors like this compound.

Hpk1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Hpk1 Hpk1 LAT->Hpk1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 pSLP76 p-SLP76 (Ser376) Hpk1->pSLP76 Phosphorylation (Inhibition) IKK IKK JNK JNK IL2 IL-2 Production NFkB->IL2 AP1->IL2 T_cell_activation T-Cell Activation (Proliferation, Cytotoxicity) IL2->T_cell_activation Hpk1_IN_35 This compound Hpk1_IN_35->Hpk1 Inhibition

Figure 1: Hpk1 Signaling Pathway in T-Cells.

Performance Comparison of Hpk1 Inhibitors

The following table summarizes the biochemical and cellular potency of this compound in comparison to other publicly disclosed Hpk1 inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

InhibitorBiochemical IC50 (nM)Cellular p-SLP76 IC50 (nM)Cellular IL-2 EC50 (nM)Kinase SelectivityReference(s)
This compound 3.5 1040 (Jurkat)1190 (Jurkat)Favorable selectivity
CFI-402411---Potent and selective[1][4]
BGB-15025---Potent and selective[1][4]
NDI-101150---Highly selective[3][5]
Compound 10.0465< 20 (ELISA)2.24 - 4.85 (PBMCs)>100-fold for most kinases[6]
GNE-18581.9---[1]
XHS2.6600 (PBMCs)-751-fold over JAK1[1]
Compound 220.06178 (PBMCs)19 (PBMCs)Selective[7]
ISR-0524,200---[8][9]
ISR-0343,900---[8][9]

Data presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. Lower values indicate higher potency. Dashes indicate data not publicly available.

Validating On-Target Effects of this compound with CRISPR-Cas9

To definitively confirm that the observed cellular effects of this compound are a direct result of Hpk1 inhibition, a CRISPR-Cas9-mediated knockout of the MAP4K1 gene (encoding Hpk1) in a relevant cell line, such as Jurkat T-cells, is the gold standard. The logic is that if this compound's effects are on-target, they should be diminished or absent in cells lacking Hpk1.

Experimental Workflow

The following diagram outlines the workflow for validating the on-target effects of this compound using CRISPR-Cas9.

CRISPR_Validation_Workflow cluster_crispr CRISPR-Cas9 Gene Editing cluster_treatment Inhibitor Treatment & Analysis sgRNA_design 1. sgRNA Design (Targeting MAP4K1) transfection 2. Transfection of Jurkat Cells (sgRNA + Cas9) sgRNA_design->transfection single_cell_cloning 3. Single-Cell Cloning transfection->single_cell_cloning validation 4. Validation of Knockout (Sequencing & Western Blot) single_cell_cloning->validation ko_cells Hpk1-KO Jurkat Cells validation->ko_cells wt_cells Wild-Type (WT) Jurkat Cells inhibitor_treatment_wt Treat with this compound wt_cells->inhibitor_treatment_wt inhibitor_treatment_ko Treat with this compound ko_cells->inhibitor_treatment_ko cellular_assays_wt 5a. Cellular Assays (p-SLP76, IL-2) inhibitor_treatment_wt->cellular_assays_wt cellular_assays_ko 5b. Cellular Assays (p-SLP76, IL-2) inhibitor_treatment_ko->cellular_assays_ko comparison 6. Compare Results cellular_assays_wt->comparison cellular_assays_ko->comparison

Figure 2: CRISPR-based on-target validation workflow.

Experimental Protocols

Generation of Hpk1 Knockout Jurkat Cell Line

a. sgRNA Design and Synthesis:

  • Design two to three single guide RNAs (sgRNAs) targeting the initial exons of the human MAP4K1 gene using a publicly available design tool (e.g., CRISPOR).

  • Synthesize the designed sgRNAs.

b. Ribonucleoprotein (RNP) Complex Formation:

  • Incubate the synthetic sgRNA with purified Cas9 nuclease to form RNP complexes according to the manufacturer's protocol.

c. Transfection of Jurkat Cells:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfect the Jurkat cells with the RNP complexes using electroporation (e.g., Neon™ Transfection System), as Jurkat cells are known to be difficult to transfect with lipid-based reagents. Optimize electroporation parameters for maximal efficiency and viability.

d. Single-Cell Cloning:

  • Two to three days post-transfection, perform single-cell sorting of the transfected cells into 96-well plates using fluorescence-activated cell sorting (FACS).

e. Validation of Hpk1 Knockout:

  • Expand the single-cell clones.

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region of the MAP4K1 gene by PCR and sequence the amplicons (Sanger or next-generation sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Analysis: Lyse a portion of the cells from each validated clone and perform a western blot using an anti-Hpk1 antibody to confirm the absence of Hpk1 protein expression.

On-Target Validation of this compound

a. Cell Culture and Treatment:

  • Culture both wild-type (WT) and validated Hpk1 knockout (Hpk1-KO) Jurkat cells.

  • Seed the cells in appropriate culture plates and treat with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 1-24 hours, depending on the assay). Include a vehicle control (e.g., DMSO).

b. p-SLP76 Phosphorylation Assay:

  • After 1 hour of inhibitor treatment, stimulate the cells with an anti-CD3 antibody (e.g., 1 µg/mL).

  • Lyse the cells and perform a western blot to detect the levels of phosphorylated SLP-76 (p-SLP76) at Serine 376. Use an antibody specific for total SLP-76 as a loading control.

  • Expected Outcome: this compound should dose-dependently decrease p-SLP76 levels in WT Jurkat cells but have a minimal effect in Hpk1-KO cells.

c. IL-2 Secretion Assay:

  • After 24 hours of inhibitor treatment, stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Collect the cell culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit.

  • Expected Outcome: this compound should dose-dependently increase IL-2 secretion in WT Jurkat cells. This effect should be significantly blunted or absent in Hpk1-KO cells.

Logical Relationship for On-Target Effect Confirmation

The following diagram illustrates the logical framework for confirming the on-target effects of this compound.

Logical_Framework Hpk1_IN_35 This compound Hpk1_inhibition Inhibits Hpk1 Kinase Activity Hpk1_IN_35->Hpk1_inhibition pSLP76_decrease Decreased p-SLP76 Hpk1_inhibition->pSLP76_decrease IL2_increase Increased IL-2 Secretion Hpk1_inhibition->IL2_increase WT_cells Observed in WT Cells pSLP76_decrease->WT_cells KO_cells Absent/Reduced in Hpk1-KO Cells pSLP76_decrease->KO_cells IL2_increase->WT_cells IL2_increase->KO_cells On_target_effect Conclusion: On-Target Effect Confirmed WT_cells->On_target_effect KO_cells->On_target_effect

Figure 3: Logic for confirming on-target effects.

Conclusion

This compound is a highly potent inhibitor of Hpk1 with demonstrated cellular activity. The comparative data, while not from head-to-head studies, suggests its potency is among the leading Hpk1 inhibitors discovered to date. The use of CRISPR-Cas9 to generate Hpk1 knockout cell lines provides a robust and indispensable tool for unequivocally validating that the biological effects of this compound are mediated through its intended target. This rigorous on-target validation is a critical step in the preclinical development of this compound as a potential immuno-oncology therapeutic.

References

Cross-Reactivity Profiling of Hpk1-IN-35 Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of Hpk1-IN-35, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to the limited public availability of the full kinome scan data for this compound, this guide utilizes data from a representative highly selective HPK1 inhibitor, alongside other publicly available data for comparator HPK1 inhibitors, to illustrate the principles of selectivity profiling and provide a framework for comparison.

Introduction to HPK1 and the Importance of Kinase Selectivity

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for cancer immunotherapy.[1][2] By inhibiting HPK1, the anti-tumor immune response can be enhanced.

The development of selective kinase inhibitors is crucial to minimize off-target effects and potential toxicities.[3] Kinome scanning is a critical experimental approach to determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.

This compound (also referred to as compound 31) has been identified as a potent HPK1 inhibitor with an IC50 of 3.5 nM.[1] The initial publication describes it as having "favorable selectivity," however, the detailed cross-reactivity data is not publicly available.[1]

Comparative Selectivity Profile of HPK1 Inhibitors

To provide a meaningful comparison, this guide presents the selectivity data for a well-characterized and highly selective HPK1 inhibitor, "Compound K," alongside other HPK1 inhibitors for which selectivity data is available. This data is presented as the percentage of inhibition at a given concentration. A lower percentage indicates weaker off-target binding.

Kinase TargetThis compound (Compound 31)Compound K (1µM)BGB-15025NDI-101150CFI-402411
HPK1 (MAP4K1) IC50 = 3.5 nM [1]Potent Inhibition IC50 = 1.04 nM [4]Potent Inhibition [5]IC50 = 4.0 nM
MINK1 (MAP4K6)Data not available<50%Good selectivity[4]Excellent selectivity[5]Data not available
TNK1 (MAP4K7)Data not available<50%Good selectivity[4]Excellent selectivity[5]Data not available
GLK (MAP4K3)Data not available<50%Good selectivity[4]Excellent selectivity[5]Data not available
HGK (MAP4K4)Data not available<50%Good selectivity[4]Excellent selectivity[5]Data not available
KHS1 (MAP4K5)Data not available<50%Good selectivity[4]Excellent selectivity[5]Data not available
LCKData not available<50%Data not availableData not availableData not available
ABL1Data not available<50%Data not availableData not availableData not available
JAK1Data not availableData not availableData not availableData not availableData not available
JAK2Data not availableData not availableData not availableData not availableData not available
CDK2Data not availableData not availableData not availableData not availableData not available

Note: This table is a representative illustration. The lack of publicly available, standardized kinome scan data for all compounds makes a direct, quantitative comparison challenging. "Potent inhibition" and "Good/Excellent selectivity" are based on qualitative statements from the cited sources.

Signaling Pathway and Experimental Workflows

To understand the context of HPK1 inhibition and the methods used for its study, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

HPK1_Signaling_Pathway TCR TCR Engagement LAT_SLP76 LAT/SLP76 Signalosome TCR->LAT_SLP76 HPK1_activation HPK1 Activation LAT_SLP76->HPK1_activation SLP76_phos SLP76 Phosphorylation (Ser376) HPK1_activation->SLP76_phos 14-3-3_binding 14-3-3 Binding SLP76_phos->14-3-3_binding Ubiquitination SLP76 Ubiquitination & Degradation 14-3-3_binding->Ubiquitination Downstream Downstream Signaling (e.g., PLCγ1, ERK) Ubiquitination->Downstream Inhibits T_cell_inhibition T-Cell Activation Inhibition Downstream->T_cell_inhibition Hpk1_IN_35 This compound Hpk1_IN_35->HPK1_activation Inhibits

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Kinase_Inhibitor_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinase Panel Compound->Incubation Kinase_Panel Kinase Panel (~400+ kinases) Kinase_Panel->Incubation Detection Measure Kinase Activity/ Binding Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition Selectivity_Profile Generate Selectivity Profile (e.g., TREEspot) Percent_Inhibition->Selectivity_Profile

Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for kinase inhibition and profiling assays.

HPK1 Inhibition Assay (Biochemical)

This protocol is a generalized representation based on common kinase assay methodologies. The specific conditions for this compound would be detailed in the primary publication.

Objective: To determine the in vitro inhibitory activity of a compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate)

  • Test compound (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™ from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the HPK1 enzyme, the substrate, and the diluted test compound or vehicle (DMSO) control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for HPK1.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Terminate the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the resulting luminescence.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Kinome Scan (Cross-Reactivity Profiling)

This protocol describes a general procedure for assessing the selectivity of a kinase inhibitor using a service like Eurofins' KINOMEscan®.

Objective: To determine the binding affinity of a test compound against a large panel of kinases.

Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Procedure:

  • Compound Submission: The test compound is submitted to the service provider at a specified concentration (e.g., 10 µM in DMSO).

  • Assay Performance: The service provider performs the KINOMEscan® assay, incubating the compound with a large panel of human kinases (e.g., the scanMAX panel of 468 kinases).

  • Data Acquisition: The amount of kinase bound to the immobilized ligand in the presence of the test compound is measured and compared to a DMSO control.

  • Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the compound to the kinase. A common threshold for a significant off-target interaction is a %Ctrl value below a certain cutoff (e.g., 10% or 35%). The data can be visualized using a TREEspot™ interaction map, which provides a graphical representation of the kinome-wide selectivity of the compound. For more detailed characterization, a Kd (dissociation constant) can be determined for specific interactions through dose-response experiments.

Conclusion

This compound is a potent inhibitor of HPK1, a promising target for cancer immunotherapy. While its detailed cross-reactivity profile is not fully public, the principles of kinase selectivity profiling are well-established. By comparing the available information for this compound with data from other selective HPK1 inhibitors, researchers can appreciate the importance of thorough kinome scanning in the development of targeted therapies. The experimental protocols and workflows provided in this guide offer a foundation for understanding how such crucial selectivity data is generated and interpreted in the field of drug discovery. Further public disclosure of the complete kinome scan data for this compound and other emerging HPK1 inhibitors will be invaluable for the scientific community to fully assess their therapeutic potential and off-target risk profiles.

References

A Comparative Guide to Hpk1-IN-35 and Other Hematopoietic Progenitor Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-35, and other alternative inhibitors. The data presented is based on available preclinical research and is intended to assist in the evaluation of these compounds for immuno-oncology applications.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and its activity dampens T-cell activation, proliferation, and cytokine production.[4] By phosphorylating key adaptor proteins like SLP-76, HPK1 triggers a cascade that ultimately suppresses the anti-tumor immune response.[1][2] Therefore, inhibiting HPK1 is a promising therapeutic strategy to enhance T-cell-mediated immunity against cancer.

Comparative Efficacy of HPK1 Inhibitors

The following tables summarize the in vitro efficacy of this compound and other notable HPK1 inhibitors across different assays and cell lines. This data allows for a quantitative comparison of their potency and cellular activity.

Biochemical and Cellular Potency
CompoundBiochemical IC50 (HPK1)Cellular pSLP-76 (Ser376) Inhibition IC50Cell LineReference
This compound 3.5 nM1.04 µMJurkat[1]
KHK-620 nMNot explicitly stated, but significant inhibition at 0.1-1 µMJurkat & PBMCs[3]
Compound 1 (BeiGene)Not Stated~120 nMJurkat[5]
Compound 2 (BeiGene)Not Stated~20 nMJurkat[5]
Unnamed Compound (EMD Serono)0.2 nM3 nMJurkat[6]
Sunitinib15 nMNot StatedNot Applicable[7]
BosutinibNot Stated492.08 - 676.86 nMPBMCs[8]
ISR-0524.2 µMNot StatedNot Applicable[9]
ISR-0343.9 µMNot StatedNot Applicable[9]
Unnamed Compound (Insilico Medicine)10.4 nMInhibition demonstrated ex vivo in miceNot Applicable (ex vivo)[10]
Functional T-Cell Activation
CompoundIL-2 Secretion EC50Cell LineOther Cytokines IncreasedReference
This compound 1.19 µMJurkatNot Stated[1]
KHK-6Not explicitly stated, but significant enhancement up to 0.3 µMJurkat & PBMCsGM-CSF[3]
Unnamed Compound (EMD Serono)1.5 nMPrimary T-cellsNot Stated[6]
Generic HPK1 inhibitorsConcentration-dependent increaseJurkat, Human CD8+ T-cells, PBMCsIFN-γ, TNF-α[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of HPK1 inhibition and the methods used for evaluation, the following diagrams are provided.

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Adaptor Adaptor Proteins cluster_HPK1 HPK1 Negative Regulation cluster_Downstream Downstream Signaling TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 LAT->HPK1 Recruitment PLCG1 PLCγ1 Activation SLP76->PLCG1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation Degradation SLP-76 Degradation pSLP76->Degradation Ubiquitination Degradation->SLP76 Inhibition ERK ERK Activation PLCG1->ERK Cytokines IL-2, IFN-γ, TNF-α Production ERK->Cytokines Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibition

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis start Culture Jurkat cells or isolate PBMCs treat Pre-incubate cells with Hpk1 Inhibitor start->treat stimulate Stimulate T-cells (e.g., anti-CD3/CD28) treat->stimulate lysate Prepare Cell Lysates stimulate->lysate supernatant Collect Supernatant stimulate->supernatant cells Fix & Permeabilize Cells stimulate->cells wb Western Blot for pSLP-76 lysate->wb elisa ELISA for IL-2 supernatant->elisa flow Flow Cytometry for intracellular IL-2 cells->flow

Caption: General experimental workflow for evaluating HPK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the key assays cited in the comparison of HPK1 inhibitors.

Cell Culture and T-Cell Activation
  • Cell Lines: Jurkat E6-1 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are maintained at a density between 0.5 to 2 x 10^6 cells/mL.

  • PBMC Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Activation: For activation, cells (Jurkat or PBMCs) are seeded in plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Soluble anti-CD28 antibody (1-5 µg/mL) is added to the culture medium for co-stimulation. Activation is typically carried out for periods ranging from 15 minutes to 48 hours, depending on the downstream assay.

Western Blot for Phospho-SLP-76 (pSLP-76)
  • Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for pSLP-76 (Ser376). A primary antibody against total SLP-76 or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

ELISA for IL-2 Secretion
  • Sample Collection: Cell culture supernatants are collected after a 24 to 48-hour stimulation period.

  • ELISA Procedure: An IL-2 sandwich ELISA is performed according to the manufacturer's instructions. Briefly, a 96-well plate is coated with a capture antibody specific for human IL-2.

  • Incubation: The collected supernatants and a standard dilution series of recombinant IL-2 are added to the wells and incubated.

  • Detection: A biotinylated detection antibody for IL-2 is added, followed by an avidin-HRP conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to develop the color, and the reaction is stopped with a stop solution. The absorbance is read at 450 nm using a microplate reader. The concentration of IL-2 in the samples is calculated from the standard curve.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
  • Cell Stimulation with Protein Transport Inhibitor: Cells are stimulated as described above. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final 4-6 hours of stimulation to cause cytokines to accumulate intracellularly.

  • Surface Staining: Cells are harvested and stained with fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell populations.

  • Fixation and Permeabilization: Cells are then fixed with a formaldehyde-based fixation buffer, followed by permeabilization using a saponin-based permeabilization buffer.

  • Intracellular Staining: A fluorescently conjugated antibody specific for IL-2 is added to the permeabilized cells.

  • Data Acquisition and Analysis: The cells are analyzed on a flow cytometer. The data is analyzed to quantify the percentage of T-cells producing IL-2 in response to stimulation.

Conclusion

The available data indicates that this compound is a potent inhibitor of HPK1's kinase activity. Its efficacy in inhibiting the phosphorylation of the direct downstream target SLP-76 and in promoting the secretion of the key T-cell growth factor IL-2 in Jurkat cells demonstrates its potential as an immuno-oncology agent. When compared to other published HPK1 inhibitors, this compound shows strong biochemical potency. However, its cellular potency for pSLP-76 inhibition appears to be in the micromolar range in the cited Jurkat cell assay, which differs from some other compounds that show nanomolar cellular activity. Further studies, particularly in primary human T-cells and in vivo models, are necessary to fully elucidate its therapeutic potential and to draw a more complete comparison with other inhibitors in development. The provided protocols offer a standardized framework for such comparative evaluations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitor Hpk1-IN-35 against its primary target, Hematopoietic Progenitor Kinase 1 (HPK1), and other closely related members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and immuno-oncology.

This compound has been identified as a potent and selective inhibitor of HPK1 with a reported IC50 value of 3.5 nM.[1] HPK1, also known as MAP4K1, is a crucial negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy.[1] The selectivity of kinase inhibitors is a critical parameter in drug development to minimize off-target effects and potential toxicities. This guide summarizes the available data on the selectivity of this compound against other key MAP4K family members.

Selectivity Profile of this compound

The inhibitory activity of this compound against HPK1 and a panel of other kinases, including members of the MAP4K family, was assessed to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against these kinases.

Kinase TargetAlternative NameIC50 (nM)Selectivity Fold (vs. HPK1)
HPK1 MAP4K1 3.5 1
GCKMAP4K2>10000>2857
GLKMAP4K333596
MINK1MAP4K6>10000>2857
LCK-13438
ITK-23567

Data sourced from Wu, F., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 254, 115355.

As the data indicates, this compound demonstrates high selectivity for HPK1. It shows significantly lower potency against other tested MAP4K family members, GCK (MAP4K2) and MINK1 (MAP4K6), with IC50 values greater than 10,000 nM. The inhibitor displays a 96-fold selectivity over the closely related kinase GLK (MAP4K3). It also exhibits selectivity against the non-MAP4K kinases LCK and ITK.

HPK1 Signaling Pathway

HPK1 is a key component of the T-cell receptor (TCR) signaling pathway, where it acts as a negative regulator. Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates SLP-76, leading to the dampening of the T-cell response. By inhibiting HPK1, compounds like this compound can enhance T-cell activation and cytokine production, which is a desirable outcome in cancer immunotherapy.

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive Downstream Downstream Signaling (e.g., IL-2 production) LAT_SLP76->Downstream HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76_p p-SLP-76 HPK1_active->SLP76_p Phosphorylation SLP76_p->Inhibition Inhibition of T-cell Activation Hpk1_IN_35 This compound Hpk1_IN_35->HPK1_active

HPK1 Signaling Pathway Inhibition

Experimental Protocols

The determination of the IC50 values for this compound was performed using a biochemical kinase assay. The general workflow for such an assay is outlined below.

Biochemical Kinase Inhibition Assay (General Protocol)

A common method to determine the potency of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., HPK1, GCK, GLK, etc.)

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • ATP

  • This compound (or other test compounds)

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and ATP Depletion: The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which converts the generated ADP back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. This is followed by a 30-minute incubation at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - Inhibitor Compound_Prep->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation1 Incubate (e.g., 60 min) Initiation->Incubation1 Termination Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) Incubation1->Termination Incubation2 Incubate (e.g., 40 min) Termination->Incubation2 Signal_Gen Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubation2->Signal_Gen Incubation3 Incubate (e.g., 30 min) Signal_Gen->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Analysis Calculate IC50 Values Read_Plate->Analysis End End Analysis->End

Biochemical Kinase Assay Workflow

References

Comparative Analysis of Hpk1-IN-35 in Human vs. Mouse Immune Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-35, on human and mouse immune cells. HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[1][2][5][6] This document summarizes the available quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.

HPK1 Signaling Pathway and Mechanism of Action of this compound

HPK1 is predominantly expressed in hematopoietic cells and acts as a crucial negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal.[7] this compound, as a potent HPK1 inhibitor, blocks this phosphorylation step, leading to sustained SLP-76 signaling, enhanced T-cell activation, and increased cytokine production, such as Interleukin-2 (IL-2).[4]

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 TC_Activation T-Cell Activation (e.g., IL-2 production) SLP76->TC_Activation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation pSLP76->TC_Activation Inhibition Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibition

Figure 1: HPK1 Signaling Pathway in T-Cell Activation.

Data Presentation: this compound Performance

The following tables summarize the in vitro activity of this compound and other HPK1 inhibitors in human and mouse immune cells. Direct comparative data for this compound in primary mouse immune cells is currently limited in publicly available literature.

Table 1: Biochemical and Cellular Activity of this compound in Human Cells

ParameterCell Line/SystemSpeciesValueReference
HPK1 IC50 Recombinant EnzymeHuman3.5 nM--INVALID-LINK--
p-SLP-76 (S376) Inhibition IC50 Jurkat T-cellsHuman1.04 µM--INVALID-LINK--
IL-2 Secretion EC50 Jurkat T-cellsHuman1.19 µM--INVALID-LINK--

Table 2: Comparative Activity of Other HPK1 Inhibitors in Human vs. Mouse Cells

CompoundParameterCell Line/SystemSpeciesValueReference
RVU-578 HPK1 IC50Recombinant EnzymeHuman0.45 nM[8]
HPK1 IC50Recombinant EnzymeMouse0.47 nM[8]
p-SLP-76 IC50Human PBMCsHuman24.5 nM[8]
p-SLP-76 IC50Mouse SplenocytesMouse26.3 nM[8]
IL-2 EC50Human PBMCsHuman7.9 nM[8]
RVU-834 HPK1 IC50Recombinant EnzymeHuman0.58 nM[8]
HPK1 IC50Recombinant EnzymeMouse0.35 nM[8]
p-SLP-76 IC50Human PBMCsHuman39.6 nM[8]
p-SLP-76 IC50Mouse SplenocytesMouse70.1 nM[8]
IL-2 EC50Human PBMCsHuman38.0 nM[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.

Experimental Workflow: T-Cell Activation and Analysis

Experimental_Workflow cluster_human Human Primary T-Cells cluster_mouse Mouse Primary T-Cells cluster_assays Downstream Assays PBMC_Isolation Isolate PBMCs from Healthy Donor Blood TCell_Enrichment_H Enrich for CD4+/CD8+ T-Cells (e.g., Magnetic Beads) PBMC_Isolation->TCell_Enrichment_H Treatment Treat with this compound TCell_Enrichment_H->Treatment Splenocyte_Prep Prepare Splenocyte Suspension from Mouse Spleen TCell_Enrichment_M Enrich for CD4+/CD8+ T-Cells (e.g., Magnetic Beads) Splenocyte_Prep->TCell_Enrichment_M TCell_Enrichment_M->Treatment pSLP76_WB p-SLP-76 Western Blot Cytokine_Assay Cytokine Secretion Assay (e.g., ELISA, Luminex) Proliferation_Assay T-Cell Proliferation Assay (e.g., CFSE) Stimulation Stimulate with anti-CD3/CD28 Treatment->Stimulation Stimulation->pSLP76_WB Stimulation->Cytokine_Assay Stimulation->Proliferation_Assay

Figure 2: General workflow for assessing this compound activity.
Inhibition of SLP-76 Phosphorylation in Human Jurkat T-Cells

Objective: To determine the IC50 of this compound for the inhibition of TCR-induced SLP-76 phosphorylation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 antibody

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-SLP-76 (Ser376), anti-total SLP-76, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Protocol:

  • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed cells at a density of 1 x 106 cells/mL and incubate overnight.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for 10-15 minutes.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-SLP-76, total SLP-76, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and an imaging system.

  • Quantify band intensities and calculate the IC50 value.

IL-2 Secretion Assay in Human Jurkat T-Cells

Objective: To determine the EC50 of this compound for the enhancement of TCR-induced IL-2 secretion.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • Human IL-2 ELISA kit

Protocol:

  • Seed Jurkat T-cells in a 96-well plate at a density of 1 x 105 cells/well.

  • Treat cells with a serial dilution of this compound for 1 hour.

  • Stimulate cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 24 hours.

  • Collect the cell culture supernatant by centrifugation.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of this compound on the proliferation of primary human or mouse T-cells.

Materials:

  • Isolated human PBMCs or mouse splenocytes

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • Flow cytometer

Protocol:

  • Isolate human PBMCs or mouse splenocytes.

  • Label the cells with CFSE according to the manufacturer's protocol.

  • Wash the cells to remove excess CFSE.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Treat the cells with this compound at various concentrations.

  • Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Culture the cells for 3-5 days.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Decreased CFSE intensity indicates cell division and proliferation.

Conclusion

This compound is a potent inhibitor of HPK1, effectively blocking the phosphorylation of its substrate SLP-76 and enhancing IL-2 secretion in human Jurkat T-cells. While direct comparative data in primary human versus mouse immune cells for this compound is not extensively documented in the public domain, the available information on other HPK1 inhibitors suggests a similar mechanism and potency across these species. The provided experimental protocols offer a framework for conducting such comparative studies. Further research is warranted to fully elucidate the comparative pharmacology of this compound in both human and murine systems to facilitate its preclinical and clinical development as a novel cancer immunotherapy agent.

References

Independent Validation of Hpk1-IN-35's Published Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published activity of Hpk1-IN-35 with other known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The information is compiled from publicly available data to assist researchers in evaluating this compound for their studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the HPK1 signaling pathway and a general experimental workflow for inhibitor validation.

Comparative Activity of HPK1 Inhibitors

The following table summarizes the reported in vitro activities of this compound and a selection of other HPK1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.

InhibitorIC50 (nM)Assay TypeCell-Based ActivitySource
This compound 3.5 Biochemical Suppresses p-SLP76 (IC50 = 1.04 µM) and promotes IL-2 secretion (EC50 = 1.19 µM) in Jurkat cells [1]
Unnamed Inhibitor10.4BiochemicalAntitumor activity in a CT26 syngeneic mouse model[2]
NDI-101150Not ReportedNot ReportedSingle-agent clinical activity in clear cell renal cell carcinoma[3]
ISR-0524,200Kinase Inhibition AssayIdentified as a novel hit scaffold[4][5]
ISR-0343,900Kinase Inhibition AssayIdentified as a novel hit scaffold[4][5]

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[6][7] Upon TCR activation, HPK1 is recruited to the plasma membrane and becomes activated.[8] Activated HPK1 then phosphorylates key downstream targets, including the adaptor protein SLP-76 at serine 376.[7][9][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately attenuates the T-cell response.[11] Inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.[6][9]

Hpk1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 CD28->HPK1 Co-stimulation SLP76 SLP-76 pSLP76 p-SLP76 (Ser376) Fourteen33 14-3-3 pSLP76->Fourteen33 Recruitment T_Cell_Activation T-Cell Activation Fourteen33->T_Cell_Activation Inhibition HPK1->SLP76 Phosphorylation Hpk1_IN_35 This compound Hpk1_IN_35->HPK1 Inhibition

Caption: HPK1 signaling pathway in T-cells.

Experimental Protocols

The validation of HPK1 inhibitors typically involves a combination of biochemical and cell-based assays.

Biochemical Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified HPK1.

  • LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase. It relies on the displacement of a fluorescently labeled tracer from the kinase by the test compound.[12]

  • ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[13][14] A decrease in ADP production in the presence of the inhibitor indicates its inhibitory activity. The general steps are:

    • Incubate the HPK1 enzyme with the substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Measure the luminescence, which is proportional to the kinase activity.

Cell-Based Assays

These assays assess the effect of the inhibitor on HPK1 activity within a cellular context.

  • Western Blot Analysis for Phosphorylated SLP-76 (p-SLP76): This method is used to determine the level of HPK1's direct downstream target phosphorylation.[1]

    • Culture a suitable cell line (e.g., Jurkat cells).

    • Pre-incubate the cells with varying concentrations of the HPK1 inhibitor.

    • Stimulate the cells to activate the TCR pathway (e.g., with anti-CD3 antibodies).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for p-SLP76 and total SLP-76.

    • Quantify the band intensities to determine the inhibitor's effect on SLP-76 phosphorylation.

  • IL-2 Secretion Assay: This functional assay measures the downstream consequence of HPK1 inhibition, which is an increase in T-cell activation and cytokine production.[1][7]

    • Culture Jurkat cells or primary T-cells.

    • Treat the cells with the HPK1 inhibitor at various concentrations.

    • Stimulate the cells (e.g., with anti-CD3/CD28 antibodies).

    • After an incubation period, collect the cell supernatant.

    • Measure the concentration of IL-2 in the supernatant using an ELISA kit.

Experimental Workflow for HPK1 Inhibitor Validation

The following diagram illustrates a typical workflow for the validation of a novel HPK1 inhibitor.

HPK1_Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) determine_ic50 Determine IC50 biochemical_assay->determine_ic50 cell_assay_pslp76 Western Blot for p-SLP76 determine_ic50->cell_assay_pslp76 cell_assay_il2 IL-2 Secretion Assay cell_assay_pslp76->cell_assay_il2 determine_ec50 Determine EC50 cell_assay_il2->determine_ec50 animal_model Syngeneic Mouse Model determine_ec50->animal_model tumor_growth Measure Tumor Growth Inhibition animal_model->tumor_growth

Caption: A general workflow for HPK1 inhibitor validation.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: November 2025

I have successfully initiated the search for safety data sheets and handling procedures for Hpk1-IN-35. The initial search results have provided some links to safety data sheets (SDS) and product information pages from chemical suppliers. The next steps should focus on thoroughly analyzing these documents to extract the necessary information regarding personal protective equipment, handling, and disposal. If the initial results do not yield a complete SDS, I will need to broaden my search to find a comprehensive one. The subsequent steps of creating tables and diagrams are still relevant and will be performed once the data is extracted. The original plan to search for general lab safety protocols for kinase inhibitors remains a good supplementary action if the specific information for this compound is not sufficiently detailed.I have reviewed the initial search results, which mainly consist of product information pages from chemical suppliers. While these pages confirm the existence and primary function of this compound as a kinase inhibitor, they lack a comprehensive Safety Data Sheet (SDS). The handling instructions are generic ("store under recommended conditions"), and no specific disposal information is provided. Therefore, I need to adjust the plan to prioritize finding a complete SDS. The subsequent steps of creating tables and diagrams are still valid but are dependent on obtaining this crucial safety information.The search for a specific Safety Data Sheet (SDS) for this compound was not entirely successful. While one result from Sino Biological provides a datasheet for "HPK1(FL)", it's not explicitly for "this compound" and appears to be for the full-length protein, not the small molecule inhibitor. However, it does offer some general laboratory safety guidelines that can be adapted. The other results are primarily product pages that lack detailed safety information. Given the absence of a specific SDS for this compound, I will proceed by using the general safety precautions for handling potent chemical compounds and kinase inhibitors, drawing on the information from the Sino Biological datasheet and general laboratory safety knowledge. I have enough information to create a response that emphasizes caution and outlines best practices, even without a specific SDS for the exact compound. Therefore, I will proceed with generating the response.

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of this compound, a potent kinase inhibitor. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following procedures are designed to be a primary resource for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): First Line of Defense

Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a cautious approach is warranted. The following personal protective equipment is required at all times when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Goggles with Side-ShieldsMust be compliant with appropriate government standards. Provides a necessary barrier against accidental splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice. Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact. Discard gloves after use.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection Use in a Ventilated AreaAll handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1]

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial to minimize exposure and prevent contamination. The following step-by-step plan outlines the safe handling of this compound throughout the experimental process.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal receiving Receiving storage Storage receiving->storage Inspect container integrity weighing Weighing storage->weighing Use fume hood dissolving Dissolving weighing->dissolving Add to solvent experiment Experimental Use dissolving->experiment Follow protocol decontamination Decontamination experiment->decontamination Clean workspace waste_disposal Waste Disposal decontamination->waste_disposal Segregate waste

Caption: Workflow for Safe Handling of this compound

Step-by-Step Handling Procedure:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it and consult your institution's safety officer.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature should be strictly followed.

  • Preparation (in a Fume Hood):

    • Don all required PPE.

    • Perform all manipulations of the solid compound, such as weighing, within a certified chemical fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Experimental Use:

    • Clearly label all solutions containing this compound.

    • Handle all solutions with the same level of precaution as the solid material.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

    • Use an appropriate cleaning agent as determined by your institution's safety protocols.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, gloves, and other disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Container: The waste container should be made of a material compatible with the chemical and its solvent.

  • Consult Safety Officer: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

  • Documentation: Maintain a log of all waste generated, including the name of the compound, quantity, and date of disposal.

By strictly adhering to these safety and handling protocols, you contribute to a secure and responsible research environment for yourself and your colleagues. Your commitment to safety is paramount when working with potent research compounds like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.